1-methyl-3-nitro-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-methyl-5-nitropyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-7-3(5)2-4(6-7)8(9)10/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEQETBVSBNKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1-methyl-3-nitro-1H-pyrazol-5-amine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-methyl-3-nitro-1H-pyrazol-5-amine. As a functionalized pyrazole, this molecule holds potential interest for various applications in medicinal chemistry and materials science, where the interplay of its amine, nitro, and methylated pyrazole constituents can be leveraged. This document outlines the compound's structural features, predicted physicochemical parameters, a proposed synthetic route, and detailed experimental protocols for its characterization. The methodologies described are designed to be self-validating, ensuring a high degree of scientific integrity. All technical claims are supported by authoritative references from the scientific literature.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of both an electron-donating amino group and an electron-withdrawing nitro group onto the 1-methyl-pyrazole ring creates a molecule with a unique electronic profile. This substitution pattern is expected to significantly influence its chemical reactivity, solubility, and potential for intermolecular interactions, making a thorough understanding of its physicochemical properties essential for any research and development efforts. This guide serves as a foundational resource for scientists working with or considering the use of this compound.
Molecular Structure and Core Properties
The fundamental characteristics of a molecule are dictated by its structure. The structure of this compound is depicted below, along with its key molecular identifiers.
Caption: Chemical structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₂ | Calculated |
| Molecular Weight | 142.12 g/mol | Calculated |
| IUPAC Name | This compound | |
| CAS Number | Not assigned |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Basis for Prediction and Reference |
| Melting Point | 150-170 °C | Solid at room temperature is expected due to the presence of polar functional groups capable of hydrogen bonding and dipole-dipole interactions. Similar aminonitropyrazoles exhibit melting points in this range. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is anticipated due to polarity and hydrogen bonding. Decomposition before boiling is common for nitro-containing compounds.[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The presence of both a nitro and an amino group suggests an affinity for polar solvents. Aromatic nitro compounds are generally insoluble in water but soluble in organic solvents.[2] |
| pKa (acidic) | ~10-12 | The N-H proton of the pyrazole ring (if not methylated) can be acidic. However, in this N-methylated compound, this acidity is absent. |
| pKa (basic) | ~2-4 | The amino group is expected to be weakly basic due to the electron-withdrawing effect of the nitro group and the pyrazole ring. |
| LogP | 0.5 - 1.5 | The presence of polar groups will lower the LogP value compared to an unsubstituted pyrazole. |
Synthesis and Characterization Workflow
A plausible synthetic route for this compound is proposed below, followed by a comprehensive workflow for its characterization.
Proposed Synthesis
The synthesis can be envisioned as a two-step process starting from a commercially available precursor.
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Synthesis of the Precursor (if not available): The synthesis of the starting material, 1-methyl-5-aminopyrazole, can be achieved through the condensation of a suitable β-keto-nitrile with methylhydrazine.
-
Nitration:
-
To a stirred solution of 1-methyl-5-aminopyrazole in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.
-
The reaction temperature is maintained below 10 °C throughout the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water until the washings are neutral.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Physicochemical Characterization Workflow
A systematic approach is necessary to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the physicochemical characterization of the final product.
Experimental Protocols for Characterization
The following are detailed protocols for the key characterization experiments.
Melting Point Determination
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
A small amount of the dry, crystalline product is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature range over which the sample melts is recorded. A sharp melting point range (e.g., < 2 °C) is indicative of high purity.
-
Solubility Assessment
-
Procedure:
-
To a series of vials, each containing approximately 1 mg of the compound, 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) is added.
-
The vials are agitated at room temperature.
-
Solubility is determined by visual inspection.
-
Spectroscopic Analysis
5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Solvent: DMSO-d₆ or CDCl₃
-
Expected Signals:
-
A singlet for the methyl group protons (N-CH₃) around 3.5-4.0 ppm.
-
A singlet for the pyrazole ring proton (C₄-H) around 6.0-6.5 ppm.
-
A broad singlet for the amino group protons (NH₂) which may be exchangeable with D₂O. The chemical shift of this peak is highly dependent on solvent and concentration.
-
-
-
¹³C NMR:
-
Solvent: DMSO-d₆ or CDCl₃
-
Expected Signals:
-
A signal for the methyl carbon (N-CH₃).
-
Signals for the pyrazole ring carbons (C₃, C₄, C₅). The carbon bearing the nitro group (C₃) will be significantly downfield.
-
-
5.3.2. Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Expected Characteristic Peaks:
-
N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretch (methyl): Around 2950-3000 cm⁻¹.
-
N-O stretch (nitro): Two strong bands, one asymmetric around 1500-1550 cm⁻¹ and one symmetric around 1300-1350 cm⁻¹.
-
C=C and C=N stretch (pyrazole ring): In the region of 1400-1600 cm⁻¹.
-
5.3.3. Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Expected Result:
-
The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (142.12 g/mol ).
-
Characteristic fragmentation patterns for nitroaromatic compounds may be observed.
-
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, the predictions and protocols outlined herein offer a robust starting point for researchers. The unique combination of functional groups on the pyrazole scaffold suggests that this compound could be a valuable building block in the development of novel chemical entities. The provided synthetic and characterization workflows are designed to be both comprehensive and adaptable, ensuring that researchers can confidently produce and validate this compound for their specific applications.
References
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3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). National Center for Biotechnology Information. Retrieved from a relevant scientific database.[3]
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1-methyl-3-(3-methyl-2-nitrophenyl)-1H-pyrazol-5-amine. (2025). PubChem. Retrieved from [Link]
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1-Methyl-3-(3-methyl-5-nitrophenyl)pyrazol-5-amine. (2025). PubChem. Retrieved from [Link]
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1H-Pyrazol-3-amine, 5-methyl-. (n.d.). PubChem. Retrieved from [Link]
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- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Synfacts.
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Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (2015). PubMed. Retrieved from [Link]
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1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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(PDF) 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole. (2009). ResearchGate. Retrieved from [Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved from [Link]
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Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI. Retrieved from [Link]
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(PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 1-methyl-3-nitro-1H-pyrazol-5-amine: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and structural properties.[1] Aminopyrazole derivatives, in particular, are recognized as privileged scaffolds in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals.[2][3] The introduction of a nitro group can further modulate the electronic properties and biological activity of the pyrazole ring, making nitrated aminopyrazoles a compelling, albeit less explored, class of compounds.
Chemical Identifiers and Properties
While a specific CAS number for 1-methyl-3-nitro-1H-pyrazol-5-amine has not been identified, we can define the molecule by its fundamental identifiers and predict some of its properties based on its constituent functional groups.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₆N₄O₂ |
| Molecular Weight | 142.12 g/mol |
| Canonical SMILES | CN1N=C(C=C1N)[O-] |
| InChI Key | (Predicted) |
| Predicted LogP | (Varies with prediction software) |
| Predicted pKa | (Varies with prediction software) |
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached through a multi-step sequence starting from readily available precursors. The proposed pathway involves the initial formation of the pyrazole core, followed by sequential nitration and methylation. The order of these steps is crucial for achieving the desired regiochemistry.
Caption: Proposed three-step synthesis of this compound.
Part 1: Synthesis of 3-methyl-1H-pyrazol-5-amine
The foundational step is the construction of the aminopyrazole ring. A well-established and versatile method for this is the condensation of a β-ketonitrile with hydrazine.[3][4] In this case, 3-oxobutanenitrile (acetoacetonitrile) is the ideal starting material.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.
Causality of Experimental Choices:
-
β-Ketonitrile: The choice of 3-oxobutanenitrile provides the necessary carbon backbone for the desired 3-methyl-5-aminopyrazole product.
-
Hydrazine: Hydrazine hydrate serves as the source of the two adjacent nitrogen atoms in the pyrazole ring.
-
Solvent: Ethanol or acetic acid are common solvents for this condensation as they effectively dissolve the reactants and facilitate the reaction at reflux temperatures.
Part 2: Nitration of 3-methyl-1H-pyrazol-5-amine
The introduction of a nitro group onto the pyrazole ring is a critical step. Electrophilic nitration of pyrazoles typically occurs at the C4 position, which is the most electron-rich.[5] The amino group at C5 is a strong activating group, further directing the electrophile to the C4 position. However, under harsh nitrating conditions, the amino group can be oxidized. A more controlled approach is often necessary.
Experimental Protocol:
-
Reaction Setup: In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.
-
Substrate Addition: Slowly add 3-methyl-1H-pyrazol-5-amine (1.0 eq) in small portions, ensuring the temperature remains below 10 °C.
-
Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled flask.
-
Reaction Conditions: Add the nitrating mixture dropwise to the pyrazole solution, maintaining the low temperature. After the addition is complete, allow the reaction to stir for 1-2 hours at 0-5 °C.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The nitrated product should precipitate. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Causality of Experimental Choices:
-
Mixed Acid: The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), a potent electrophile required for the nitration of the aromatic pyrazole ring.[5]
-
Low Temperature: The reaction is conducted at low temperatures to control the rate of reaction, prevent over-nitration, and minimize side reactions, including the potential oxidation of the amino group.
Part 3: N-Methylation of 3-methyl-5-nitro-1H-pyrazole
The final step is the methylation of the pyrazole nitrogen. This step presents a significant challenge in pyrazole chemistry: regioselectivity.[6][7][8] The two nitrogen atoms in the pyrazole ring can both be alkylated, leading to a mixture of N1 and N2 isomers. The electronic and steric environment around the nitrogen atoms will influence the ratio of the products. The nitro group at C3 is electron-withdrawing, which may influence the nucleophilicity of the adjacent N2 atom.
Caption: Regioisomeric products of N-methylation.
Experimental Protocol:
-
Reaction Setup: Dissolve 3-methyl-5-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), to deprotonate the pyrazole nitrogen, forming the more nucleophilic pyrazolate anion.
-
Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq), dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours until the starting material is consumed (monitor by TLC).
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product will likely be a mixture of the N1 and N2 methylated isomers. Separation of these regioisomers typically requires column chromatography on silica gel.
Causality of Experimental Choices:
-
Base: The use of a base is essential to deprotonate the pyrazole NH, significantly increasing its nucleophilicity and facilitating the alkylation reaction.
-
Methylating Agent: Methyl iodide and dimethyl sulfate are common and effective methylating agents.
-
Purification: Due to the high probability of forming a mixture of isomers, column chromatography is the standard method for their separation based on differences in polarity.
Characterization and Analytical Data
The structural elucidation of the final product and intermediates would rely on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
-
3-methyl-1H-pyrazol-5-amine: Expected to show characteristic N-H stretching bands for the primary amine (two bands) in the region of 3300-3500 cm⁻¹.[9][10] A C=N stretch from the pyrazole ring would also be present.
-
3-methyl-5-nitro-1H-pyrazole: The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[11] The N-H stretch of the pyrazole ring will also be observable.
-
This compound: This final product would exhibit N-H stretches for the primary amine, the characteristic nitro group absorptions, and the disappearance of the pyrazole N-H stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The methyl group on the pyrazole ring (C3-CH₃) would appear as a singlet, typically in the range of δ 2.2-2.5 ppm.[12]
-
The proton on the pyrazole ring (C4-H) would be a singlet, with its chemical shift influenced by the adjacent substituents.
-
The N-methyl group (N1-CH₃) in the final product would be a singlet, likely in the δ 3.5-4.0 ppm region.[13]
-
The amine protons (-NH₂) would appear as a broad singlet, and its chemical shift would be concentration-dependent. This signal would disappear upon D₂O exchange.[14]
-
-
¹³C NMR:
-
The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) would be distinct and useful for confirming the structure. Carbons attached to nitrogen and the nitro group would be significantly deshielded.[15][16]
-
The N-methyl and C-methyl carbons would show signals in the aliphatic region of the spectrum.
-
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (142.12 for the target molecule).
-
According to the nitrogen rule, a compound with an even number of nitrogen atoms (four in this case) should have an even nominal molecular weight.[10]
-
Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the pyrazole ring.[17][18]
Potential Applications and Future Directions
Aminopyrazoles are of significant interest in drug discovery. They are known to act as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[2] The specific substitution pattern of this compound makes it a valuable scaffold for further chemical modification to explore its potential as a bioactive agent. The nitro group can be reduced to an amine, providing a handle for further functionalization, or it can act as a hydrogen bond acceptor in interactions with biological targets.
Future research could involve:
-
Synthesis and Biological Screening: The synthesis of this compound and its analogs, followed by screening against a panel of kinases or other biological targets.
-
Structural Modification: Derivatization of the amino and nitro groups to create a library of related compounds for structure-activity relationship (SAR) studies.
-
Computational Modeling: Docking studies to predict the binding of this molecule to the active sites of relevant enzymes.
Conclusion
While this compound is not a commercially available compound with a registered CAS number, this guide provides a robust and scientifically supported framework for its synthesis and characterization. By leveraging established principles of heterocyclic chemistry, researchers can access this and similar molecules to explore their potential in various scientific domains, particularly in the quest for new therapeutic agents. The detailed protocols and analytical guidance herein serve as a valuable starting point for any scientist or research group looking to innovate within the rich field of pyrazole chemistry.
References
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. [Link]
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N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. [Link]
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Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. (n.d.). ResearchGate. [Link]
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Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. [Link]
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1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC). [Link]
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1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). ResearchGate. [Link]
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Spectroscopic Characterization of 1-methyl-3-nitro-1H-pyrazol-5-amine: A Technical Guide for Researchers
Introduction to the Spectroscopic Profile
The structural elucidation of a novel or uncharacterized compound like 1-methyl-3-nitro-1H-pyrazol-5-amine is fundamentally reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. Understanding the expected spectroscopic signatures is paramount for researchers engaged in the synthesis and application of this pyrazole derivative. The predictions herein are based on data from analogous structures, including various nitropyrazoles and aminopyrazoles.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.0 - 6.5 | s | 1H | H4 | The proton at the C4 position of the pyrazole ring is expected to be a singlet. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing nitro group. In similar pyrazole systems, this proton appears in this region.[1] |
| ~ 3.7 - 3.9 | s | 3H | N1-CH₃ | The methyl group attached to the N1 of the pyrazole ring will be a singlet and is expected in this typical range for N-methyl groups on heterocyclic systems.[1] |
| ~ 5.0 - 6.0 | br s | 2H | C5-NH₂ | The protons of the primary amine at C5 are expected to be a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 - 155 | C5 | The carbon bearing the amino group (C5) is expected to be significantly deshielded. |
| ~ 145 - 150 | C3 | The carbon attached to the nitro group (C3) will be strongly deshielded due to the electron-withdrawing nature of the nitro group. |
| ~ 90 - 95 | C4 | The C4 carbon is expected to be shielded relative to the other ring carbons, a characteristic feature of the pyrazole ring.[1] |
| ~ 35 - 40 | N1-CH₃ | The N-methyl carbon is expected in this typical range for N-alkylated heterocycles.[1] |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3450 - 3300 | N-H stretching | Two bands are expected for the asymmetric and symmetric stretching of the primary amine. |
| 3150 - 3100 | C-H stretching (aromatic) | Stretching vibration of the C-H bond on the pyrazole ring. |
| 2980 - 2850 | C-H stretching (aliphatic) | Stretching vibrations of the methyl group. |
| 1640 - 1600 | N-H bending | Bending vibration (scissoring) of the primary amine. |
| 1550 - 1500 | N-O asymmetric stretching | Strong absorption characteristic of the nitro group. |
| 1380 - 1330 | N-O symmetric stretching | Strong absorption characteristic of the nitro group. |
| 1600 - 1450 | C=N and C=C stretching | Ring stretching vibrations of the pyrazole core. |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment | Rationale |
| ~ 157 | [M]⁺ | Molecular ion peak. The exact mass will depend on the isotopic composition. |
| ~ 140 | [M - OH]⁺ or [M - NH₃]⁺ | Potential fragmentation pattern involving loss of a hydroxyl radical from the nitro group or loss of ammonia. |
| ~ 111 | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols for Spectroscopic Analysis
To validate the predicted data, the following experimental protocols are recommended. These represent standard, robust methodologies for the spectroscopic analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Use a standard spectral width (e.g., -2 to 12 ppm).
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Use a wider spectral width (e.g., 0 to 200 ppm).
-
A relaxation delay of 2-5 seconds is recommended.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: A standard FT-IR spectrometer.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.
Protocol:
-
Sample Preparation:
-
For EI-MS, a direct insertion probe can be used for solid samples.
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Optimize the ionization source parameters to achieve good signal intensity and resolution.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data, derived from the analysis of structurally similar compounds, serves as a valuable resource for researchers in the field. The outlined experimental protocols offer a clear path for the empirical validation of these predictions. Adherence to these rigorous analytical practices will ensure the unambiguous structural confirmation of this and other novel chemical entities.
References
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MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
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PubChem. 1H-Pyrazol-3-amine, 5-methyl-. National Institutes of Health. Available at: [Link]
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The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
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NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Available at: [Link]
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ResearchGate. (2014). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Available at: [Link]
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NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Available at: [Link]
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MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
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ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available at: [Link]
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ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]
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ResearchGate. (2021). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]
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PubChem. methyl 3-nitro-1H-pyrazole-5-carboxylate. National Institutes of Health. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]
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National Institutes of Health. (2009). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Available at: [Link]
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SpectraBase. 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR]. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 1-methyl-3-nitro-1H-pyrazol-5-amine
This guide provides a comprehensive overview of a feasible synthetic pathway for 1-methyl-3-nitro-1H-pyrazol-5-amine, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The proposed synthesis is grounded in established principles of pyrazole chemistry, drawing upon analogous, well-documented reactions. This document offers a detailed, step-by-step methodology, an analysis of the reaction mechanisms, and critical insights into experimental design and control.
Introduction: The Significance of Substituted Nitropyrazoles
Nitropyrazoles are a class of energetic and pharmacologically relevant molecules.[1][2] The presence of a nitro group on the pyrazole ring significantly influences the compound's electronic properties, density, and potential for hydrogen bonding, making these scaffolds valuable in the design of novel therapeutic agents and advanced energetic materials.[1][2] Specifically, the this compound structure combines the features of a substituted pyrazole with a nitro group and an amino functional group, suggesting potential applications as a versatile building block in medicinal chemistry.
This guide will focus on a logical and efficient two-step synthesis, commencing with the formation of the pyrazole core and culminating in a regioselective nitration.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be logically approached through the initial synthesis of a 1-methyl-5-aminopyrazole precursor, followed by the regioselective introduction of a nitro group at the C3 position of the pyrazole ring.
Figure 1: Proposed two-step synthesis pathway for this compound.
Step 1: Synthesis of 1-methyl-1H-pyrazol-5-amine
The initial step involves the construction of the substituted pyrazole ring. A well-established method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[3]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of methylhydrazine in this reaction directly installs the methyl group at the N1 position of the pyrazole.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 5-aminopyrazoles.[4][5]
Materials:
-
(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (or a similar β-ketonitrile)
-
Methylhydrazine sulfate
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the β-ketonitrile (1.0 eq) in ethanol, add methylhydrazine sulfate (1.2 eq) and triethylamine (1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 85°C) and maintain for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (2x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-methyl-1H-pyrazol-5-amine.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| β-Ketonitrile Derivative | 1.0 | Pyrazole ring precursor |
| Methylhydrazine Sulfate | 1.2 | Source of the N1-methyl and N2 atoms |
| Triethylamine | 1.5 | Base to neutralize the sulfate salt |
| Ethanol | Solvent | Reaction medium |
Table 1: Reagents for the synthesis of 1-methyl-1H-pyrazol-5-amine.
Step 2: Regioselective Nitration of 1-methyl-1H-pyrazol-5-amine
The second and final step is the nitration of the synthesized 1-methyl-1H-pyrazol-5-amine. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the pyrazole ring. The amino group at C5 is a strong activating group, while the methyl group at N1 is also activating. The nitration is expected to occur at an electron-rich position on the ring.
Mechanistic Considerations and Regioselectivity
The nitration of pyrazoles typically occurs at the C4 position unless it is already substituted.[6][7] However, the directing effects of the substituents in 1-methyl-1H-pyrazol-5-amine need to be considered. The strongly activating amino group at the C5 position will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position. To achieve nitration at the C3 position, it may be necessary to first protect the more reactive C4 position or the amino group. A common strategy is the N-acetylation of the amino group to modulate its activating effect and potentially influence the regioselectivity of the nitration.
For the purpose of this guide, we will outline a direct nitration protocol, with the understanding that optimization of reaction conditions or a protecting group strategy may be required to achieve the desired C3-nitro isomer as the major product.
Experimental Protocol
This protocol is based on general procedures for the nitration of pyrazole derivatives.[1][8]
Materials:
-
1-methyl-1H-pyrazol-5-amine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice bath
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1-methyl-1H-pyrazol-5-amine (1.0 eq) to concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.
-
Once the amine is fully dissolved, slowly add fuming nitric acid (1.1 eq) dropwise to the solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reagent | Molar Eq. | Purpose |
| 1-methyl-1H-pyrazol-5-amine | 1.0 | Substrate for nitration |
| Concentrated Sulfuric Acid | Solvent | Protonates nitric acid to form NO₂⁺ |
| Fuming Nitric Acid | 1.1 | Source of the nitro group |
Table 2: Reagents for the nitration of 1-methyl-1H-pyrazol-5-amine.
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 5. Process for synthesizing 3-amino-5-methylpyrazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. Page loading... [wap.guidechem.com]
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- 8. sciencemadness.org [sciencemadness.org]
The Ascendant Role of Substituted Nitropyrazoles in Modern Drug Discovery: A Technical Guide for Researchers
Foreword: Beyond Energetics - The Therapeutic Promise of the Nitropyrazole Scaffold
For decades, the pyrazole nucleus has been a cornerstone in medicinal chemistry, forming the backbone of numerous successful drugs. The introduction of a nitro group onto this versatile scaffold has historically been associated with the field of energetic materials. However, a growing body of research is revealing that the unique electronic properties conferred by the nitro substitution, combined with the inherent biological activity of the pyrazole ring, create a powerful platform for the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted nitropyrazoles, offering a technical resource for researchers and drug development professionals seeking to harness the potential of this remarkable class of compounds. We will delve into the causality behind synthetic choices, the intricacies of biological evaluation, and the mechanistic underpinnings of their therapeutic effects, moving beyond a simple recitation of facts to provide actionable insights for the laboratory.
I. The Strategic Synthesis of Substituted Nitropyrazoles: A Chemist's Perspective
The therapeutic potential of a nitropyrazole derivative is intrinsically linked to its substitution pattern. The ability to strategically and regioselectively introduce various functional groups onto the pyrazole core is paramount. The choice of synthetic route is often dictated by the desired substitution pattern, the reactivity of the starting materials, and the need for scalability.
Foundational Scaffolds: The Synthesis of Core Nitropyrazoles
The journey into the diverse world of substituted nitropyrazoles often begins with the synthesis of fundamental building blocks. The preparation of these core structures is a critical first step that dictates the subsequent functionalization possibilities.
One of the most fundamental precursors is 4-nitropyrazole . A robust and efficient one-pot, two-step method has been developed for its synthesis, starting from the readily available pyrazole.[1] This method offers a significant improvement over older techniques that were either lower yielding or involved more hazardous reagents.[1] The rationale behind this improved process lies in the initial formation of pyrazole sulfate, which then undergoes direct nitration with a potent mixture of fuming nitric acid and fuming sulfuric acid.[1] This approach provides a high yield of the desired product under optimized conditions.[1]
Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole [1]
-
Step 1: Formation of Pyrazole Sulfate: To a 100 mL four-necked flask equipped with a stirrer and a thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the mixture at room temperature for 30 minutes.
-
Step 2: Nitration: In an ice-water bath, add 25 mL of fuming nitrosulfuric acid dropwise to the flask. After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.
-
Step 3: Isolation: Pour the reaction mixture into 200 mL of ice water. A large amount of white solid will precipitate. Collect the solid by filtration, wash with water, and dry to obtain 4-nitropyrazole.
Another crucial building block, particularly for accessing compounds with diverse substitution at the 3 and 5 positions, is 3,5-diamino-4-nitropyrazole . A convenient synthesis route for this compound has been established, which is a significant improvement over earlier, more tedious methods.[2]
Experimental Protocol: Synthesis of 3,5-Diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole [2]
-
Step 1: Preparation of Cyanogen Azide: Dissolve 2.65 g (25 mmol) of cyanogen bromide in 50 mL of dry acetonitrile at 0°C. Add 6.5 g (100 mmol) of sodium azide to the solution and stir the reaction mixture for 4 hours at 0-5°C.
-
Step 2: Reaction with 3,5-diamino-4-nitropyrazole sodium salt: Remove the inorganic salt by filtration. Add the filtrate to an aqueous solution of 1.43 g (10 mmol) of 3,5-diamino-4-nitropyrazole that has been treated with an equivalent of sodium hydroxide.
-
Step 3: Work-up and Isolation: Stir the reaction mixture for 20 hours at room temperature. Remove the solvent by air evaporation. Add 50 mL of water to the residue and adjust the pH to 1 with concentrated hydrochloric acid to precipitate the product.
Diversification of the Scaffold: Key Functionalization Strategies
With the core nitropyrazole scaffolds in hand, the next critical phase is the introduction of diverse substituents to explore the chemical space and optimize for biological activity. A variety of functionalization strategies have been developed, each with its own advantages and applications.
N-Arylation: The introduction of aryl groups at the N1 position of the pyrazole ring is a common strategy in drug design. One-pot methods have been developed for the synthesis of N-arylpyrazoles from aryl halides, offering a time-efficient and functional group-tolerant approach.[3] This process typically involves the conversion of an aryl halide to an aryllithium intermediate, which then reacts with an azo compound, followed by in-situ deprotection and cyclization with a 1,3-dicarbonyl compound.[3]
C-H Functionalization: Direct C-H functionalization is an increasingly important strategy in modern organic synthesis as it avoids the need for pre-functionalized starting materials.[4] Various catalytic systems have been developed for the regioselective C-H arylation, alkenylation, and alkylation of the pyrazole ring.[4][5] The choice of catalyst and directing group is crucial for achieving the desired regioselectivity.[4]
Nucleophilic Substitution: The nitro group on the pyrazole ring can activate adjacent positions for nucleophilic aromatic substitution, providing a route to introduce a variety of substituents. This is a powerful tool for the synthesis of highly functionalized nitropyrazoles.
The following diagram illustrates the key synthetic pathways to access substituted nitropyrazoles:
Caption: Potential anticancer mechanisms of nitropyrazoles.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole-containing compounds, such as the COX-2 inhibitor celecoxib, have a well-established role in the treatment of inflammation. Substituted nitropyrazoles have also demonstrated significant anti-inflammatory properties.
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the suppression of pro-inflammatory signaling pathways, such as the p38 MAPK pathway. [6][7][8] Experimental Protocol: Carrageenan-Induced Paw Edema Assay [9][10][11][12][13] This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
-
Step 1: Animal Dosing: Administer the test nitropyrazole compound to a group of rats or mice. A control group receives the vehicle.
-
Step 2: Induction of Inflammation: After a set period, inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.
-
Step 3: Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Step 4: Data Analysis: The increase in paw volume is a measure of the inflammatory edema. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. There is a critical need for new therapies that can protect neurons from damage and slow disease progression. Recent studies have highlighted the neuroprotective potential of pyrazole derivatives, including those with nitro substitutions. [14][15][16] The neuroprotective effects of these compounds are thought to be multifactorial, involving the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of signaling pathways that are dysregulated in neurodegenerative diseases. [14][17]For instance, some pyrazole derivatives have been shown to protect neuronal cells from toxicity induced by agents like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. [16]
III. Structure-Activity Relationships (SAR): Designing the Next Generation of Nitropyrazole Therapeutics
The biological activity of substituted nitropyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
For example, in a series of pyrazole-based kinase inhibitors, it was found that a nitro group at a specific position was more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents. [18]This highlights the importance of the electron-withdrawing nature of the nitro group in mediating interactions with the target enzyme.
Furthermore, studies on aminopyrazole inhibitors of c-Jun N-terminal kinase 3 (JNK3) have shown that the planar nature of the pyrazole ring and the N-linked phenyl structures are key for achieving high selectivity over other kinases like p38. [19] The following table summarizes some key SAR observations for different biological activities:
| Biological Activity | Key Structural Features for Enhanced Activity | Reference(s) |
| Antimicrobial | N-phenyl substitution with electron-withdrawing groups (e.g., CF3, Cl). | [9] |
| Anticancer | Presence of a nitro group, specific substitution patterns on N-aryl rings, and the nature of the substituent at the 4-position. | [18][20][21] |
| Anti-inflammatory | Substitution with bulky groups, presence of a 4-styryl group, and chloro substitutions. | [6][7] |
| Neuroprotective | Presence of a 4-methylsulfonylphenyl moiety on a 2-pyrazoline ring. | [16] |
IV. Future Directions and Conclusion: The Unfolding Potential of Nitropyrazoles
The field of substituted nitropyrazoles in drug discovery is still in its early stages, but the initial findings are incredibly promising. Future research will likely focus on several key areas:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by nitropyrazoles is needed to fully realize their therapeutic potential and to design more selective compounds.
-
Optimization of Pharmacokinetic Properties: While many nitropyrazoles show excellent in vitro activity, their development as drugs will require careful optimization of their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Exploration of New Therapeutic Areas: The diverse biological activities of nitropyrazoles suggest that their therapeutic applications may extend beyond the areas currently being investigated.
-
Development of Novel Synthetic Methodologies: The continued development of efficient and regioselective methods for the synthesis and functionalization of nitropyrazoles will be crucial for accelerating the discovery of new drug candidates.
V. References
-
Rai, N. S., & Kalluraya, B. (2007). Synthesis and antimicrobial activity of some new nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole derivatives. Indian Journal of Chemistry-Section B, 46(10), 1649.
-
Li, Y., & Zhang, J. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 1-5.
-
CNS and Neurological Disorders - Drug Targets. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders-Drug Targets, 21(10), 940-951.
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Drews, J., & Debbab, A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), e50584.
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ResearchGate. (n.d.). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Shreeve, J. M., & Zhang, J. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Dalton Transactions, 48(35), 13465-13470.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4930.
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An In-depth Technical Guide to 1-methyl-3-nitro-1H-pyrazol-5-amine: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 1-methyl-3-nitro-1H-pyrazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific historical data on this exact molecule is limited, this document extrapolates from the broader field of pyrazole chemistry to present a scientifically grounded perspective on its synthesis, characteristics, and prospective uses. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this and similar molecular scaffolds.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered heterocyclic diamine, and its derivatives are cornerstones in the development of a wide array of functional molecules.[1][2] Their structural versatility and diverse biological activities have established them as privileged scaffolds in medicinal chemistry, leading to their incorporation in numerous FDA-approved drugs.[2] The introduction of varied functional groups onto the pyrazole ring, such as nitro (-NO2) and amino (-NH2) moieties, can dramatically influence the molecule's physicochemical properties and biological interactions. This guide focuses on the specific derivative, this compound, exploring its synthetic pathways and potential utility.
A Note on the History and Discovery
A detailed historical record of the initial synthesis and discovery of this compound is not prominently documented in publicly accessible scientific literature. However, the development of functionalized pyrazoles dates back over a century. The foundational chemistries for synthesizing nitro- and amino-substituted pyrazoles were established through the exploration of nitration and reduction reactions on the pyrazole core. The scientific community's interest in such compounds has been consistently driven by their potential as energetic materials, pharmaceuticals, and agrochemicals.[3]
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step process starting from a readily available precursor. The following protocol is a well-reasoned synthetic route based on established methodologies for analogous pyrazole derivatives.
Experimental Protocol: A Step-by-Step Synthesis
Step 1: Synthesis of 3-methyl-1H-pyrazol-5-amine
The initial step involves the synthesis of the core pyrazole structure. A common and efficient method is the condensation reaction between a β-keto-nitrile and hydrazine hydrate.
-
Reactants: Acetoacetonitrile and Hydrazine hydrate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetoacetonitrile in a suitable solvent such as ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, 3-methyl-1H-pyrazol-5-amine, can be purified by recrystallization.[4]
-
Step 2: N-Methylation of 3-methyl-1H-pyrazol-5-amine
The next step is the selective methylation of the nitrogen at the 1-position of the pyrazole ring.
-
Reactants: 3-methyl-1H-pyrazol-5-amine and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Procedure:
-
Dissolve 3-methyl-1H-pyrazol-5-amine in a suitable solvent like methanol or acetone in a round-bottom flask.
-
Add a base, such as potassium carbonate, to the mixture.
-
Cool the mixture in an ice bath and add the methylating agent dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter off the base and evaporate the solvent.
-
The residue, containing 1-methyl-1H-pyrazol-5-amine, can be purified by column chromatography.
-
Step 3: Nitration of 1-methyl-1H-pyrazol-5-amine
The final step is the regioselective nitration at the 3-position of the pyrazole ring. The directing effects of the existing methyl and amino groups will influence the position of nitration.
-
Reactants: 1-methyl-1H-pyrazol-5-amine and a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid).
-
Procedure:
-
In a flask cooled in an ice-salt bath, carefully add 1-methyl-1H-pyrazol-5-amine to concentrated sulfuric acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining a low temperature (0-5 °C).
-
After the addition, allow the reaction to stir at low temperature for a few hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried.[3]
-
Synthesis Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Physicochemical Properties and Characterization
The precise physicochemical properties of this compound would need to be determined experimentally. However, based on its structure, we can predict some key characteristics.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C4H6N4O2 |
| Molecular Weight | 142.12 g/mol |
| Appearance | Likely a yellow to orange crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
| Melting Point | Expected to be relatively high due to hydrogen bonding and polar nature |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, showing characteristic shifts for the methyl group, the pyrazole ring protons, and the carbons attached to the nitro and amino groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the methyl group, and the asymmetric and symmetric stretching of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.
Potential Applications
The combination of a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) on the pyrazole scaffold suggests several potential areas of application.
-
Medicinal Chemistry: Aminopyrazole derivatives are known to exhibit a wide range of biological activities. The introduction of a nitro group can modulate these activities and introduce new ones. For example, some nitropyrazoles have been investigated for their antimicrobial and antitumor properties.[5] This compound could serve as a valuable intermediate for the synthesis of more complex drug candidates.[6]
-
Energetic Materials: The presence of the nitro group suggests potential applications as an energetic material or a precursor to such materials.[3]
-
Materials Science: The molecule's structure, with its potential for hydrogen bonding and charge transfer interactions, could make it a building block for novel organic materials with interesting optical or electronic properties.
Conclusion
This compound represents a functionalized pyrazole with significant potential for further investigation and application. While its specific discovery and history are not well-documented, a logical and efficient synthetic pathway can be proposed based on established chemical principles. The anticipated physicochemical properties and potential applications in medicinal chemistry and materials science make it a compelling target for synthetic and applied research. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully explore the utility of this promising heterocyclic compound.
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An In-Depth Technical Guide to the Solubility and Stability of 1-methyl-3-nitro-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of the heterocyclic compound 1-methyl-3-nitro-1H-pyrazol-5-amine. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a molecule's fundamental characteristics is paramount for its successful progression from a laboratory curiosity to a potential therapeutic agent. This document outlines a systematic approach to characterizing this compound, offering both theoretical insights and practical, field-proven experimental protocols. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes established principles from analogous nitroaromatic and pyrazole chemistries to provide a robust framework for its evaluation. The methodologies detailed herein are designed to be self-validating systems, ensuring scientific integrity and generating reliable data for critical decision-making in drug discovery and development pipelines.
Introduction and Molecular Overview
This compound (CAS No. 132038-70-1) is a substituted pyrazole derivative featuring a nitro group at the C3 position and an amino group at the C5 position of the pyrazole ring, with a methyl group attached to one of the ring nitrogens.[1] The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the pyrazole scaffold suggests a molecule with unique electronic properties that may confer interesting pharmacological activities. Pyrazole-based compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The nitroaromatic moiety, while contributing to potential bioactivity, also raises considerations regarding stability and potential metabolic pathways.[2]
A comprehensive characterization of its solubility and stability is a critical first step in its evaluation as a potential drug candidate. This guide will detail the necessary experimental workflows to establish a complete physicochemical profile of this molecule.
Table 1: Basic Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 132038-70-1 | [1] |
| Molecular Formula | C4H6N4O2 | [1] |
| Molecular Weight | 142.11 g/mol | [1] |
| Canonical SMILES | CN1N=C(C=C1N)[O-] | [1] |
| InChIKey | LUEQETBVSBNKFY-UHFFFAOYSA-N | [1] |
Solubility Profiling: A Cornerstone of Developability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a drug product. A comprehensive solubility profile in a range of aqueous and organic solvents is essential.
Theoretical Considerations and Predictive Insights
Due to the limited availability of experimental data, Quantitative Structure-Property Relationship (QSPR) models can provide initial estimates of solubility.[3][4] These in silico tools utilize the molecular structure to predict physicochemical properties. While not a substitute for experimental determination, they can guide solvent selection for initial screening.
Experimental Determination of Solubility
A tiered approach to solubility determination is recommended, starting with thermodynamic solubility in aqueous buffers and progressing to pharmaceutically relevant organic solvents.
The intrinsic aqueous solubility and the solubility as a function of pH are critical parameters. The presence of the amino group suggests that the solubility of this compound will be pH-dependent.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, filter the samples to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as a stability-indicating HPLC-UV method (see Section 4).
Caption: Workflow for Aqueous Solubility Determination.
Solubility in common organic solvents is crucial for process chemistry, formulation development, and analytical method development.
Table 2: Proposed Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Common solvents for formulation and analysis. |
| Ketones | Acetone | Useful for process chemistry. |
| Ethers | Tetrahydrofuran (THF) | Aprotic solvent for reaction chemistry. |
| Esters | Ethyl Acetate | Common extraction and chromatography solvent. |
| Chlorinated | Dichloromethane | Useful for synthesis and purification. |
| Amides | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Strong polar aprotic solvents for challenging solubility. |
Experimental Protocol: Isothermal Shake-Flask Method
The experimental procedure is analogous to the aqueous solubility determination, with the substitution of buffers for the selected organic solvents.
Stability Assessment and Forced Degradation Studies
Understanding the intrinsic stability of this compound is critical for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method.[3]
Predicted Degradation Pathways
Based on the chemical structure, several degradation pathways can be anticipated:
-
Hydrolysis: The amino and nitro groups, as well as the pyrazole ring itself, may be susceptible to hydrolysis under acidic or basic conditions. Hydrolytic deamination of heteroaromatic amines is a known degradation pathway.[5]
-
Oxidation: The amino group and the pyrazole ring are potential sites for oxidative degradation.
-
Photolysis: Nitroaromatic compounds are often photolabile and can undergo complex degradation upon exposure to UV or visible light.[6]
-
Thermal Degradation: High temperatures can induce decomposition, with the stability of nitro-substituted pyrazoles being a subject of study in the context of energetic materials.[2]
Caption: Predicted Degradation Pathways.
Forced Degradation Experimental Design
A systematic forced degradation study should be conducted according to ICH guidelines (Q1A(R2)).[7]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method. Peak purity analysis of the parent compound should be performed.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust choice. UPLC-MS can be a powerful tool for the identification of unknown degradation products.[3]
Method Development Strategy
The goal is to achieve baseline separation of the parent peak from all degradation product peaks and any potential excipients.
Table 3: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase HPLC. |
| Gradient | 5-95% B over 20 minutes | To elute a range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm and a wavelength of maximum absorbance) | To monitor the parent compound and potential degradants. |
| Column Temperature | 30 °C | For reproducible retention times. |
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines.[7] This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Caption: HPLC Method Development and Validation Workflow.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available, the application of the outlined principles and protocols will enable researchers to generate the critical data necessary for its advancement in the drug discovery and development process. The proposed methodologies, rooted in established scientific principles and regulatory guidelines, provide a clear path forward for the thorough characterization of this and other novel chemical entities. Further research should focus on the execution of these studies to populate the data gaps and fully elucidate the physicochemical profile of this promising molecule.
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PubMed. (2011, May). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]
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The Pyrazole Scaffold: A Versatile Nucleus for Therapeutic Innovation
A Senior Application Scientist's In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of biologically active compounds. Its structural versatility allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive technical overview of the significant biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Pyrazole derivatives are renowned for their potent anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[2][3][4] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[5]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory action of many pyrazole-containing drugs, such as the well-known Celecoxib, stems from their ability to selectively bind to and inhibit the COX-2 enzyme.[2][5] COX-2 is an inducible enzyme that plays a key role in the inflammatory pathway by converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[6] The chemical structure of these pyrazole derivatives allows them to fit into the larger, more flexible active site of COX-2 compared to COX-1, thereby blocking the synthesis of pro-inflammatory prostaglandins.[5]
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, diaryl-substituted pyrazoles are a common motif in potent and selective COX-2 inhibitors. The presence of a sulfonamide or a similar group on one of the phenyl rings is often crucial for binding to the hydrophilic side pocket of the COX-2 active site, conferring selectivity.
Experimental Evaluation of Anti-inflammatory Activity
In Vitro COX-2 Inhibition Assay:
A common method to assess the COX-2 inhibitory potential of pyrazole derivatives is through an in vitro enzyme inhibition assay. This can be performed using either isolated enzymes or cell-based assays.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is diluted in a suitable assay buffer. Arachidonic acid, the substrate, is prepared in a solution containing a mild base to aid solubility.
-
Inhibitor Preparation: The test pyrazole derivatives and a reference inhibitor (e.g., Celecoxib) are dissolved in DMSO and then serially diluted to the desired concentrations.
-
Reaction Initiation: The reaction is initiated by adding the arachidonic acid solution to wells containing the COX-2 enzyme and the test compounds.
-
Detection: The production of prostaglandin G2, the initial product of the COX reaction, is detected using a fluorometric probe. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition for each concentration of the test compound is determined relative to the uninhibited control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.[7]
In Vivo Anti-inflammatory Models:
The carrageenan-induced paw edema model in rodents is a widely used acute inflammatory model to evaluate the in vivo efficacy of anti-inflammatory agents.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test pyrazole derivatives, a standard drug (e.g., Indomethacin or Celecoxib), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the vehicle control group.
Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a prominent feature in a number of anticancer agents, demonstrating a wide array of mechanisms to combat cancer cell proliferation and survival.[9][10] These mechanisms include the inhibition of key signaling kinases, disruption of the cell cycle, and induction of apoptosis.[2][11]
Mechanisms of Action in Oncology
Pyrazole derivatives have been shown to target multiple key players in cancer progression:
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2][12][13] By blocking the ATP-binding site of these kinases, they can halt the downstream signaling pathways that promote cell growth, angiogenesis, and metastasis.[13]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with the dynamics of microtubule assembly by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[2]
-
DNA Intercalation: Certain pyrazole derivatives have been shown to interact with DNA, potentially leading to DNA damage and cell death.[2]
Caption: Multi-targeted anticancer mechanisms of pyrazole derivatives.
Structure-Activity Relationship (SAR) in Anticancer Pyrazoles
The anticancer efficacy of pyrazole derivatives is highly dependent on their substitution patterns. For kinase inhibitors, specific functional groups are often required for hydrogen bonding and other interactions within the ATP-binding pocket of the target kinase. The nature of the substituents on the aryl rings of diarylpyrazoles can significantly impact their antiproliferative activity and selectivity against different cancer cell lines.
Experimental Evaluation of Anticancer Activity
In Vitro Cytotoxicity Assays:
The initial screening of potential anticancer compounds involves evaluating their cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) are seeded in 96-well plates and allowed to adhere overnight.[14]
-
Compound Treatment: The cells are treated with various concentrations of the test pyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.[5]
Quantitative Data Summary: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Compound 6 | Various | Tubulin | 0.00006 - 0.00025 | [2] |
| Compound 33 | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 | [2] |
| Compound 34 | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 | [2] |
| Compound 43 | MCF-7 | PI3 Kinase | 0.25 | [2] |
| Compound 50 | HepG2 | EGFR/VEGFR-2 | 0.71 | [2] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[12][15][16] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
Mechanisms of Antimicrobial Action
The antimicrobial effects of pyrazole derivatives are attributed to various mechanisms, including:
-
Enzyme Inhibition: Pyrazole-containing compounds can inhibit key enzymes in microbial metabolic pathways. For example, some derivatives have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication.[17]
-
Disruption of Cell Wall Integrity: Certain pyrazole derivatives can interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.[17]
-
Inhibition of Biofilm Formation: Biofilms are a major factor in antibiotic resistance. Some pyrazole compounds have been found to inhibit the formation of these protective microbial communities.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives is influenced by the lipophilicity and electronic properties of the substituents. For instance, the presence of halogen atoms or other electron-withdrawing groups on the aromatic rings can enhance the antibacterial and antifungal potency of these compounds.
Experimental Evaluation of Antimicrobial Activity
In Vitro Antimicrobial Susceptibility Testing:
The antimicrobial activity of pyrazole derivatives is typically evaluated in vitro using methods such as the agar diffusion method and by determining the Minimum Inhibitory Concentration (MIC).[15][16]
Experimental Protocol: Agar Well Diffusion Method
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Preparation and Compound Addition: Wells are created in the agar, and a specific volume of the test pyrazole derivative solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Serial Dilution: The test pyrazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Anticonvulsant Activity: Modulating Neuronal Excitability
Several pyrazole derivatives have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy.[18][19] Their mechanism of action is thought to involve the modulation of ion channels and neurotransmitter systems in the central nervous system.
Mechanisms of Anticonvulsant Action
The anticonvulsant properties of pyrazole derivatives may be attributed to:
-
Modulation of GABAergic Neurotransmission: Some pyrazoles may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a decrease in neuronal excitability.
-
Blockade of Voltage-Gated Sodium Channels: By blocking sodium channels, these compounds can reduce the rapid firing of neurons that is characteristic of seizures.
-
Inhibition of Calcium Channels: Inhibition of certain types of calcium channels can also contribute to the suppression of seizure activity.
Experimental Evaluation of Anticonvulsant Activity
In Vivo Anticonvulsant Models:
The anticonvulsant potential of pyrazole derivatives is commonly assessed using rodent models of induced seizures, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[3][19]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Preparation: Mice are administered the test pyrazole derivative, a standard anticonvulsant drug (e.g., Phenytoin), or a vehicle control.
-
Induction of Seizures: After a specific period, a maximal electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the test compound to abolish the tonic hind limb extension is considered a measure of its anticonvulsant activity.
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice
-
Compound Administration: Mice are pre-treated with the test pyrazole derivative, a standard drug (e.g., Valproic acid), or a vehicle.
-
Induction of Seizures: A convulsant dose of pentylenetetrazole is administered subcutaneously.
-
Observation: The animals are observed for the onset and severity of clonic and tonic seizures over a specific period.
-
Data Analysis: The ability of the test compound to prevent or delay the onset of seizures is indicative of its anticonvulsant effect.[3][20]
Conclusion
The pyrazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. The continuous exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrazole derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents for a range of diseases. This guide provides a foundational understanding of the key biological activities of pyrazoles and the experimental approaches to their evaluation, serving as a valuable resource for researchers in the field of drug discovery and development.
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An In-depth Technical Guide to Theoretical Studies on the Electronic Structure of Nitropyrazoles
Introduction
Nitropyrazoles represent a fascinating and significant class of nitrogen-containing heterocyclic compounds. Their molecular framework, an aromatic five-membered ring with two adjacent nitrogen atoms and one or more nitro group substituents, imparts a unique combination of properties that make them highly valuable in diverse scientific fields. The inherent characteristics of these compounds—such as high heats of formation, good thermal stability, and high density—have made them prominent candidates in the field of energetic materials, where they are explored for applications in explosives, propellants, and pyrotechnics.[1][2] The presence of the pyrazole ring, a stable aromatic system, coupled with the electron-withdrawing nature of nitro groups, creates a rich electronic landscape that dictates their performance and stability.[2]
Beyond their use as energetic materials, nitropyrazoles exhibit a spectrum of biological activities, including antituberculosis and anticancer properties, and have been investigated for their role in managing ocular hypertension and ischemia.[3][4] This dual applicability underscores the critical importance of understanding their fundamental electronic structure. The arrangement of electrons within the molecule governs everything from its chemical reactivity and stability to its intermolecular interactions and detonation performance.[5][6]
Theoretical and computational chemistry provides an indispensable toolkit for elucidating these properties at a molecular level. By employing methods like Density Functional Theory (DFT), scientists can predict molecular geometries, analyze orbital interactions, and map electrostatic potentials before a compound is ever synthesized.[5][7] This predictive power not only accelerates the design of new high-performance, low-sensitivity energetic materials but also provides crucial insights for developing novel therapeutic agents. This guide offers a comprehensive overview of the theoretical methodologies applied to study nitropyrazoles, details the key electronic properties that are investigated, and connects these fundamental characteristics to their practical applications.
PART 1: Theoretical Methodologies for Probing Electronic Structure
The investigation of nitropyrazole electronic structure relies heavily on quantum chemical calculations. The choice of methodology is a critical decision, balancing the need for accuracy with computational feasibility. The primary goal is to solve the time-independent Schrödinger equation for the molecule to determine its electronic wavefunction and energy.
The Dominance of Density Functional Theory (DFT)
For molecules of the size and complexity of nitropyrazoles, Density Functional Theory (DFT) has emerged as the most widely used and effective computational method.[5][7][8] Unlike wavefunction-based ab initio methods that can be computationally expensive, DFT calculates the total energy of the system based on its electron density. This approach provides a remarkable balance of accuracy and efficiency.
Causality Behind Method Selection:
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently the method of choice for nitropyrazoles.[3][5][8][9] It combines the strengths of Hartree-Fock theory with local and non-local exchange and correlation functionals. This hybrid nature makes it particularly effective at describing the electronic environment of molecules with varied bonding, such as the aromatic pyrazole ring and the highly polarized nitro groups.
-
Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. The selection dictates the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople-style basis sets (e.g., 6-311G(d,p), 6-311++G(d,p)) : These are commonly used for geometry optimizations and initial property calculations.[3][8] The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic electron distribution in bonds. The ++ signifies the addition of diffuse functions, which are important for describing weakly bound electrons and anions.
-
Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) : These are often used for higher-accuracy energy calculations and for describing systems where weak intermolecular interactions are important.[5][9][10] The "aug" prefix denotes augmentation with diffuse functions, making them particularly suitable for capturing the nuanced electronic structure of the electronegative nitro groups.[9]
-
Ab Initio Methods
While less common for routine calculations on larger nitropyrazoles due to their computational cost, ab initio methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) serve as important benchmarks.[3][9] HF provides a foundational, mean-field approximation, while MP2 incorporates electron correlation, offering a more accurate description at a higher computational expense. These methods are often used in comparative studies to validate DFT results.[9][10]
Typical Computational Workflow
A theoretical investigation into the electronic structure of a nitropyrazole derivative follows a systematic, multi-step process. This workflow ensures that the calculated properties are derived from a physically realistic and stable molecular representation.
Caption: Workflow for a typical quantum chemical study of a nitropyrazole.
PART 2: Key Electronic Properties and Their Significance
Theoretical calculations provide a wealth of quantitative data about the electronic nature of nitropyrazoles. Understanding these properties is key to predicting their behavior and designing new molecules with tailored characteristics.
Optimized Molecular Geometry
The first output of a successful calculation is the optimized geometry—the lowest energy arrangement of atoms. Key parameters include bond lengths, bond angles, and dihedral angles. For nitropyrazoles, the planarity of the pyrazole ring and the orientation of the nitro groups are of particular interest. The number and position of nitro groups can introduce strain and affect the overall molecular shape, which in turn influences crystal packing and density, a critical parameter for energetic materials.[2][5][8]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.
-
HOMO : Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO : Represents the ability to accept an electron. The nitrogen and oxygen atoms of the nitro group are often the most probable sites for electron acceptance, making this group the most sensitive fragment to reduction processes.[9]
-
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability and chemical reactivity.[11] A smaller gap generally implies that less energy is required to excite an electron, suggesting higher reactivity and lower stability.[5] For energetic materials, this gap is often correlated with sensitivity.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity and intermolecular interactions.
-
Negative Regions (Red/Yellow) : Indicate electron-rich areas, typically found around the oxygen atoms of the nitro groups. These are sites for electrophilic attack and are key to forming hydrogen bonds or other stabilizing interactions in co-crystals.[6]
-
Positive Regions (Blue) : Indicate electron-deficient areas, often found over the hydrogen atoms of the pyrazole ring. These are sites for nucleophilic attack.
-
Neutral Regions (Green) : Indicate areas of low potential.
The MEP provides a clear rationale for how nitropyrazole molecules will interact with each other and with other molecules, guiding the design of co-crystal energetic materials with reduced sensitivity.[6]
Atomic Charge Distribution
Methods like Mulliken population analysis are used to assign partial charges to each atom in the molecule.[5] While these charges are theoretical constructs, they provide insight into the intramolecular distribution of electrons. In the study of energetic nitropyrazoles, the charge on the nitro group (often calculated as the sum of charges on the N and O atoms) has been directly correlated with impact sensitivity.[7] A more positive charge on the nitro group often suggests greater sensitivity.
PART 3: Linking Electronic Structure to Material Properties
The true power of theoretical studies lies in their ability to establish quantitative structure-property relationships (QSPRs). By correlating calculated electronic parameters with observable material characteristics, researchers can rationally design molecules with desired functionalities.
Application in Energetic Materials
Nitropyrazoles are of immense interest as energetic materials due to their high nitrogen content, positive heats of formation, and good thermal stability.[1][2] Theoretical calculations are instrumental in predicting their performance and safety.
-
Detonation Performance : Detonation velocity (D) and pressure (P) are key performance metrics. These can be estimated using empirical formulas, such as the Kamlet-Jacobs equations, which take theoretically calculated density (ρ) and heat of formation (HOF) as inputs.[8][12] DFT calculations have shown that increasing the number of nitro groups and the presence of N-oxide bonds can significantly enhance detonation performance, primarily by increasing the density of the material.[5][12]
-
Sensitivity and Stability : A critical goal in energetic material design is to reduce sensitivity to accidental stimuli like impact or electric sparks while maintaining high performance. Theoretical studies have established correlations between electronic structure and sensitivity:
-
Impact Sensitivity : This is often related to the strength of the "trigger bond" (typically a C-NO₂ or N-NO₂ bond) and the charge on the nitro group.[6] Analysis of Mulliken charges can help predict the relative sensitivity of different isomers.
-
Thermal Stability : The HOMO-LUMO gap serves as an indicator of molecular stability. A larger gap suggests greater resistance to decomposition.[5]
-
The following table summarizes theoretically predicted properties for representative nitropyrazole-based energetic compounds, illustrating the impact of substitution on performance.
| Compound | Density (ρ) (g/cm³) | Heat of Formation (kJ/g) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Source(s) |
| 4-Nitropyrazole (4-NP) | 1.52 | N/A | 6.68 | 18.81 | [13] |
| 3,4-Dinitropyrazole (3,4-DNP) | 1.81 | N/A | 8.24 | 28.8 | [5] |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | N/A | High | Good Performance | N/A | [14] |
| Dinitropyrazole-N-oxides | 2.22 - 2.40 | N/A | 10.24 - 10.47 | 52.54 - 55.90 | |
| Trinitropyrazole-N-oxides | 2.22 - 2.40 | N/A | 10.67 - 10.77 | 58.10 - 59.87 | [5] |
Application in Drug Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[15] The electronic properties of nitropyrazole derivatives are fundamental to their biological activity.
-
Receptor Binding : The MEP and charge distribution of a nitropyrazole drug candidate determine how it interacts with the active site of a target protein. Hydrogen bonding, electrostatic interactions, and hydrophobic contacts are all governed by the molecule's electronic structure.
-
Metabolic Stability : The reactivity of the molecule, predictable from its frontier molecular orbitals, influences its metabolic fate. Sites susceptible to electrophilic attack (high HOMO density) may be targets for oxidative metabolism by cytochrome P450 enzymes.
-
Toxicity Concerns : The nitroaromatic group can be a "structural alert" in drug development due to its potential for bioreductive activation by cellular reductases to form toxic metabolites.[4] Understanding the LUMO and the electron-accepting potential of the nitro group is crucial for predicting and mitigating this toxicity.
Caption: Relationship between electronic parameters and material properties.
PART 4: Experimental Protocol: A Self-Validating DFT Calculation
This section provides a detailed, step-by-step methodology for performing a standard DFT calculation on a nitropyrazole molecule, such as 4-nitropyrazole, using the Gaussian software package, which is frequently cited in the literature.[10][16]
Objective: To obtain the optimized geometry, vibrational frequencies, and key electronic properties of 4-nitropyrazole.
Methodology:
-
Step 1: Molecule Construction
-
Using a molecular modeling program (e.g., GaussView, Avogadro), construct the 3D structure of 4-nitropyrazole. Ensure correct atom types and initial bond lengths/angles. Save the structure as a Cartesian coordinate file (e.g., 4NP.xyz).
-
-
Step 2: Input File Generation
-
Create a text file named 4NP.com. This file provides instructions to the Gaussian program.
-
Line 1 (Checkpoint File): %chk=4NP.chk - This line specifies a file to save the calculation's progress and results.
-
Line 2 (Memory/Processors): %mem=4GB and %nprocshared=4 - Allocate computational resources. Adjust based on system capabilities.
-
Line 3 (Route Section): # B3LYP/6-311++G(d,p) Opt Freq Pop=Mulliken - This is the core command line.
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation. This is a self-validating step; the absence of imaginary frequencies confirms the optimized structure is a true energy minimum.
-
Pop=Mulliken: Requests a Mulliken population analysis to calculate atomic charges.
-
-
Line 4 (Blank Line): Leave a blank line.
-
Line 5 (Title): 4-Nitropyrazole - Opt+Freq - B3LYP/6-311++G(d,p) - A descriptive title.
-
Line 6 (Blank Line): Leave a blank line.
-
Line 7 & 8 (Charge and Multiplicity): 0 1 - Specifies a total charge of 0 and a singlet spin multiplicity.
-
Following Lines (Coordinates): Paste the Cartesian coordinates from the file created in Step 1.
-
Final Line (Blank Line): End the file with a blank line.
-
-
Step 3: Execution
-
Submit the input file to the Gaussian program via the command line: g16 < 4NP.com > 4NP.log (the command may vary based on the Gaussian version). The program will now run, and the output will be written to 4NP.log.
-
-
Step 4: Output Analysis & Validation
-
Job Completion: Open the 4NP.log file and scroll to the bottom. A "Normal termination" message indicates a successful calculation.
-
Geometry Optimization: Search for "Stationary point found." to confirm the optimization converged.
-
Frequency Validation: Search for "Frequencies --". All listed frequencies should be positive real numbers. If any are negative (imaginary), it indicates a transition state, not a minimum. The geometry must then be perturbed and re-optimized. This step is crucial for the trustworthiness of all subsequent data.
-
Data Extraction:
-
Energies: The final electronic energy (SCF Done) can be found near the end of the file.
-
HOMO/LUMO: Search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues". The last occupied value is the HOMO energy, and the first virtual value is the LUMO energy.
-
Mulliken Charges: Search for "Mulliken charges" to find the table of atomic charges.
-
Vibrational Spectra: The calculated frequencies and IR intensities can be visualized to compare with experimental IR spectra.
-
-
Conclusion
Theoretical studies of the electronic structure of nitropyrazoles provide profound insights that are essential for both materials science and medicinal chemistry. Through the robust application of Density Functional Theory, researchers can reliably predict molecular geometries, stabilities, and reactivities. These computational investigations have established clear and actionable relationships between fundamental electronic properties—such as the HOMO-LUMO gap, molecular electrostatic potential, and atomic charges—and critical performance metrics like detonation velocity and impact sensitivity in energetic materials. Simultaneously, these same theoretical tools help illuminate the mechanisms of biological activity and potential toxicity, guiding the rational design of safer and more effective pharmaceuticals. The synergy between computational prediction and experimental synthesis continues to accelerate innovation, enabling the development of next-generation materials and therapeutics based on the versatile nitropyrazole scaffold.
References
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DFT study on the structure and explosive properties of nitropyrazoles. Taylor & Francis Online. [Link]
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DFT study on the structure and explosive properties of nitropyrazoles: Molecular Simulation. Taylor & Francis Online. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]
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Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing). [Link]
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Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Chinese Journal of Energetic Materials. [Link]
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Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. [Link]
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DFT study on the structure and explosive properties of nitropyrazoles. Taylor & Francis Online. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital.CSIC. [Link]
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Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]
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New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions (RSC Publishing). [Link]
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New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Semantic Scholar. [Link]
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Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]
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DFT study on the structure and explosive properties of nitropyrazoles. ResearchGate. [Link]
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Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. ResearchGate. [Link]
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Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhem. [Link]
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Computational analysis of some properties associated with the nitro groups in polynitroaromatic molecules. Semantic Scholar. [Link]
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Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. ResearchGate. [Link]
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PMC - NIH. [Link]
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(PDF) Nitropyrazoles (review). ResearchGate. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
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Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. [Link]
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Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. PMC - NIH. [Link]
-
Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. Engineered Science Publisher. [Link]
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Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). RSC Advances. [Link]
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Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. MDPI. [Link]
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Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.. Semantic Scholar. [Link]
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Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC - PubMed Central. [Link]
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Methodological & Application
The Synthetic Versatility of 1-methyl-3-nitro-1H-pyrazol-5-amine: A Gateway to Novel Heterocyclic Scaffolds
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the pyrazole nucleus stands as a cornerstone scaffold, underpinning a multitude of biologically active molecules. Among the diverse array of functionalized pyrazoles, 1-methyl-3-nitro-1H-pyrazol-5-amine emerges as a particularly valuable and versatile building block. The strategic placement of a nucleophilic amino group and an electron-withdrawing nitro group on the methylated pyrazole ring imparts a unique reactivity profile, enabling its elaboration into a variety of complex heterocyclic systems. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its utility as a precursor for fused pyrazole systems, such as pyrazolo[5,1-c][1][2][3]triazines and pyrazolo[1,5-d][1][2][3]triazines, and touch upon its potential in the synthesis of energetic materials.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily dictated by the interplay of its functional groups. The exocyclic primary amine at the C5 position is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. Conversely, the nitro group at the C3 position acts as a strong electron-withdrawing group, influencing the reactivity of the pyrazole ring and serving as a handle for further transformations, such as reduction to an amino group. This dual functionality makes it an ideal synthon for the construction of fused heterocyclic systems, a common strategy in the design of novel therapeutic agents.[4][5]
Application I: Synthesis of Pyrazolo[5,1-c][1][2][3]triazine Derivatives
One of the most prominent applications of this compound is in the synthesis of the pyrazolo[5,1-c][1][2][3]triazine scaffold. This fused heterocyclic system is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] The synthesis typically proceeds via a diazotization-coupling-cyclization sequence.
Mechanistic Rationale
The reaction is initiated by the diazotization of the primary amino group of this compound using nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures. This yields a highly reactive diazonium salt intermediate. Subsequent coupling of this intermediate with an active methylene compound, such as malononitrile or ethyl cyanoacetate, forms a hydrazono-pyrazole derivative. The final step involves an intramolecular cyclization, driven by the nucleophilic attack of the pyrazole ring nitrogen onto the cyano or ester group, followed by tautomerization to afford the aromatic pyrazolo[5,1-c][1][2][3]triazine core.[3]
Caption: Synthetic workflow for Pyrazolo[5,1-c][1][2][3]triazines.
Experimental Protocol: Synthesis of 3-Amino-2-methyl-7-nitro-2H-pyrazolo[5,1-c][1][2][3]triazine-4-carbonitrile
This protocol is adapted from established procedures for the synthesis of related pyrazolo[5,1-c][1][2][3]triazines.[2][3]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Malononitrile
-
Pyridine
-
Glacial Acetic Acid
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.56 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling and Cyclization:
-
In a separate 250 mL beaker, dissolve malononitrile (0.66 g, 10 mmol) in ethanol (30 mL) and cool to 0 °C.
-
To this solution, add pyridine (2 mL) as a base.
-
Slowly add the freshly prepared cold diazonium salt solution to the malononitrile solution with vigorous stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. A colored precipitate of the hydrazono intermediate should form.
-
Add glacial acetic acid (10 mL) to the reaction mixture and heat under reflux for 4 hours to effect cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and pour it into crushed ice (100 g).
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to afford the pure 3-amino-2-methyl-7-nitro-2H-pyrazolo[5,1-c][1][2][3]triazine-4-carbonitrile.
-
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 156.12 | 1.56 g (10 mmol) |
| Sodium Nitrite | 1.1 | 69.00 | 0.76 g (11 mmol) |
| Malononitrile | 1.0 | 66.06 | 0.66 g (10 mmol) |
Application II: Synthesis of Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones
Another significant application involves the use of nitropyrazoles as precursors for the synthesis of pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones. These compounds are also of interest for their potential biological activities.[6] While the literature describes a general strategy, we can adapt this for our target molecule.
Mechanistic Rationale
This synthetic route involves the initial formation of an alkyl 2-((1-methyl-3-nitro-1H-pyrazol-5-yl)methylene)hydrazine-1-carboxylate intermediate. This intermediate can be prepared through the reaction of a suitable precursor with an alkyl hydrazinecarboxylate. The key step is the intramolecular cyclization of this intermediate, which can be achieved by heating in a high-boiling solvent like DMF, often with a nucleophile like sodium azide to facilitate the ring closure. The reaction proceeds through a nucleophilic attack of the hydrazine nitrogen onto the pyrazole ring, leading to the formation of the triazinone ring.
Caption: Formation of Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones.
Conceptual Protocol: Synthesis of 2-Methyl-4-nitro-6H-pyrazolo[1,5-d][1][2][3]triazin-7-one
This is a conceptual protocol based on the general synthesis of pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones from nitropyrazole precursors.[6]
Procedure Outline:
-
Synthesis of the Hydrazine-1-carboxylate Intermediate:
-
The synthesis would first require the preparation of a suitable precursor, such as a 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde derivative.
-
This aldehyde would then be condensed with an alkyl hydrazinecarboxylate (e.g., methyl or ethyl hydrazinecarboxylate) in a suitable solvent like methanol under reflux to form the key alkyl 2-((1-methyl-3-nitro-1H-pyrazol-5-yl)methylene)hydrazine-1-carboxylate intermediate.
-
-
Intramolecular Cyclization:
-
The isolated hydrazine-1-carboxylate intermediate would then be dissolved in a high-boiling polar aprotic solvent such as DMF.
-
The solution would be heated to a temperature range of 80-110 °C for several hours.
-
The reaction progress would be monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture would be cooled and the product isolated, likely by precipitation upon addition of water or by solvent evaporation followed by purification.
-
Purification would be achieved by recrystallization from an appropriate solvent.
-
Application III: Precursor for Energetic Materials
Nitrated pyrazoles are a well-established class of energetic materials due to their high heats of formation, density, and nitrogen content.[7] The presence of the nitro group in this compound makes it a potential precursor for the synthesis of novel energetic compounds. Further nitration of the pyrazole ring or functionalization of the amino group can lead to polynitro pyrazole derivatives with enhanced energetic properties.
Considerations for Energetic Materials Synthesis:
-
Safety: The synthesis of energetic materials is inherently hazardous and should only be undertaken by trained professionals in a suitably equipped laboratory with appropriate safety precautions.
-
Further Nitration: The pyrazole ring of this compound can potentially be further nitrated to introduce additional nitro groups, thereby increasing the oxygen balance and energy output of the resulting compound.
-
Functionalization of the Amino Group: The amino group can be converted to other energetic functionalities, such as a nitroamine group (-NHNO₂) or an azido group (-N₃), to further enhance the energetic properties.
Due to the specialized and hazardous nature of this application, detailed protocols are beyond the scope of this general guide. Researchers interested in this area should consult specialized literature on energetic materials synthesis.[7][8]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its unique combination of a nucleophilic amino group and an electron-withdrawing nitro group on a stable pyrazole core makes it an ideal starting material for the construction of complex fused heterocyclic systems of medicinal interest, such as pyrazolo[5,1-c][1][2][3]triazines and pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones. Furthermore, its nitrated structure suggests potential applications in the field of energetic materials, an area that warrants further exploration under appropriate safety protocols. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable compound in their drug discovery and materials science endeavors.
References
-
Al-Adiwish, M. A. S., Abubakr, & Alarafi, N. M. (2017). Synthesis of New Pyrazolo [5, 1-c][1][2][3] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. Cell Biology, 5(5), 45-52.
- Abu-Melha, H. M. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 123.
- Li, Y., & Parrish, D. A. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4289.
-
Shawali, A. S., & Abdelhamid, A. O. (2012). The chemistry of pyrazolo[5,1-c][1][2][3]triazines. Arkivoc, 2012(i), 1-59.
- Banu, H., & Singh, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-45.
-
Zapl'skii, V. A., Munoz Castillo, D. C., Pawletta, B., Bilitewski, U., Gjikaj, M., Brüdigam, C., & Kaufmann, D. E. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792.
- Sikdar, A., & Kundu, P. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 20(1), 1-20.
- Pagoria, P. F., Lee, G. S., Mitchell, A. R., & Schmidt, R. D. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 1-15.
-
Zapl'skii, V. A., Munoz Castillo, D. C., Pawletta, B., Bilitewski, U., Gjikaj, M., Brüdigam, C., & Kaufmann, D. E. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives. National Institutes of Health. Retrieved from [Link]
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Application Note: Derivatization Strategies for 1-Methyl-3-nitro-1H-pyrazol-5-amine
Abstract
This application note provides a comprehensive guide to the experimental derivatization of 1-methyl-3-nitro-1H-pyrazol-5-amine, a key building block in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines detailed, step-by-step protocols for two critical classes of derivatization reactions: N-acylation of the 5-amino group and diazotization followed by Sandmeyer-type reactions. The causality behind experimental choices, self-validating protocols, and troubleshooting guidance are provided to ensure scientific integrity and reproducibility for researchers in drug discovery and chemical development.
Introduction: The Versatility of the Pyrazole Scaffold
This compound is a highly functionalized heterocyclic compound. The presence of a primary amine, a nitro group, and the pyrazole core offers multiple reaction sites for chemical modification. The 5-amino group is a potent nucleophile, readily undergoing acylation, sulfonylation, and alkylation.[5] The nitro group can be reduced to an amine, providing another handle for derivatization. Furthermore, the amino group can be converted into a diazonium salt, a versatile intermediate for introducing a wide array of functional groups onto the pyrazole ring via reactions like the Sandmeyer reaction.[6][7][8]
Derivatization of this scaffold is a critical strategy for:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand its influence on biological activity.
-
Improving Pharmacokinetic Properties: Enhancing absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.
-
Creating Novel Materials: Developing new dyes, ligands for coordination chemistry, and energetic materials.[1]
This guide focuses on providing robust and reproducible protocols for key transformations of this compound.
Derivatization via N-Acylation of the 5-Amino Group
N-acylation is a fundamental method for modifying the 5-amino group, converting it into an amide. This transformation is valuable for introducing diverse functionalities and modulating the electronic properties of the molecule. The resulting amides can form key hydrogen bonds with biological targets.
Rationale and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). A subsequent elimination of a leaving group (e.g., chloride) and deprotonation by a base yields the stable amide product. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated when using acyl chlorides, preventing protonation of the starting amine which would render it non-nucleophilic.
Experimental Protocol: Synthesis of N-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetamide
This protocol details the acetylation of the title compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.2 eq) dropwise with stirring.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled, stirred solution.
-
Expert Insight: The slow addition of the acyl chloride at 0 °C is critical to control the exothermicity of the reaction and prevent potential side reactions.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure amide.
Table 1: Representative Data for N-Acylation
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 2-4 | 85-95 |
| Benzoyl Chloride | Triethylamine | THF | 4-6 | 80-90 |
| Methanesulfonyl Chloride | Pyridine | DCM | 3-5 | 75-85 |
Derivatization via Diazotization and Sandmeyer Reaction
The conversion of the 5-amino group to a diazonium salt opens a gateway to a vast array of functional group transformations that are otherwise difficult to achieve. The subsequent Sandmeyer reaction, which uses copper(I) salts, is a classic and reliable method for introducing halides (Cl, Br) and cyano groups.[9][10][11]
Rationale and Mechanistic Insight
The process involves two key stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl or H₂SO₄), to form a diazonium salt.[12] This reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are generally unstable at higher temperatures.
-
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN). The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, where the copper(I) facilitates the reduction of the diazonium ion, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical, which then reacts with the halide or cyanide from the copper salt.[9][12]
General Workflow for Diazotization and Subsequent Functionalization
The following diagram illustrates the central role of the pyrazolyl diazonium salt intermediate.
Caption: Workflow for Sandmeyer and related reactions.
Experimental Protocol: Synthesis of 5-Chloro-1-methyl-3-nitro-1H-pyrazole
This protocol provides a step-by-step method for the chlorination of the pyrazole ring.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
Diazonium Salt Formation:
-
In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.
-
Trustworthiness Check: Maintain the low temperature rigorously. A rise in temperature can lead to premature decomposition of the diazonium salt and formation of undesired phenol byproducts.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Effervescence (evolution of N₂ gas) should be observed.
-
Expert Insight: The use of freshly prepared CuCl is recommended for optimal yields. The reaction is often characterized by a color change.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Characterization of Derivatives
Confirmation of the successful synthesis of derivatives should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amide C=O stretch, disappearance of N-H stretches).
Conclusion
The protocols detailed in this application note provide a robust foundation for the derivatization of this compound. The N-acylation and Sandmeyer reactions are powerful tools for generating diverse libraries of compounds essential for modern drug discovery and materials science research. By understanding the rationale behind the procedural steps, researchers can effectively troubleshoot and adapt these methods for the synthesis of novel and valuable pyrazole derivatives.
References
- Ovid. Transformations of 5-amino- 4-(3,4-dimethoxyphenyl)pyrazoles in the diazotization reaction.
- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- M.J.P. Rohilkhand University. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Available at: [Link]
-
SciSpace. Diazotization of aminonitropyrazoles (1976). Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
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- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Diazotization of aminonitropyrazoles (1976) | N. V. Latypov | 11 Citations [scispace.com]
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- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Quantification of 1-methyl-3-nitro-1H-pyrazol-5-amine
Abstract
This comprehensive technical guide provides detailed analytical methodologies for the quantitative determination of 1-methyl-3-nitro-1H-pyrazol-5-amine, a compound of interest in pharmaceutical research and development. In the absence of established compendial methods for this specific analyte, this document outlines two robust and reliable analytical approaches: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, incorporating principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). This guide is intended for researchers, scientists, and drug development professionals seeking to establish accurate and precise quantitative assays for this and structurally related compounds.
Introduction to this compound and the Imperative for its Quantification
This compound belongs to the nitropyrazole class of heterocyclic compounds. The pyrazole nucleus is a key structural motif in numerous marketed drugs, exhibiting a wide range of biological activities. The presence of both a nitro group and an amine functionality suggests its potential as a versatile intermediate in medicinal chemistry and as a candidate for further biological evaluation.
Accurate quantification of this compound is critical throughout the drug development lifecycle. In early-stage discovery, precise concentration determination is essential for structure-activity relationship (SAR) studies. During process development and manufacturing, quantitative analysis ensures consistency, purity, and quality of the active pharmaceutical ingredient (API). Furthermore, in preclinical and clinical studies, validated analytical methods are indispensable for pharmacokinetic and metabolic profiling.
This guide provides a strategic framework for developing and validating analytical methods for this compound, ensuring data integrity and regulatory compliance.
Physicochemical Properties and Analytical Considerations
While specific experimental data for this compound is not widely available, its structure allows for the inference of key physicochemical properties that guide the selection of analytical techniques:
-
Polarity: The presence of an amine and a nitro group, in addition to the nitrogen atoms in the pyrazole ring, imparts a significant degree of polarity to the molecule. This suggests that reversed-phase chromatography will be a suitable separation technique, likely requiring a mobile phase with a substantial aqueous component for adequate retention.
-
UV Absorbance: The conjugated system of the pyrazole ring, coupled with the nitro chromophore, is expected to exhibit strong absorbance in the ultraviolet (UV) region, making UV-based detection a viable and accessible quantification method.
-
Ionizability: The basic nature of the amine group and the pyrazole ring nitrogens makes the molecule amenable to protonation, which is a prerequisite for sensitive detection by electrospray ionization mass spectrometry (ESI-MS).
Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of small molecules in pharmaceutical analysis. The following protocol is a well-reasoned starting point for method development and validation.
Rationale for Method Design
The choice of a C18 stationary phase is based on its versatility and broad applicability in retaining compounds of moderate polarity.[1][2] The mobile phase, consisting of a buffered aqueous solution and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of retention time and peak shape. A phosphate buffer is selected for its buffering capacity in the mid-pH range, which can help to ensure consistent ionization state of the analyte and, consequently, reproducible retention.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic and phosphoric acid for buffer preparation.
-
Reference standard of this compound.
-
Volumetric flasks, pipettes, and autosampler vials.
3.2.2. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for polar to moderately nonpolar compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffering agent to ensure consistent analyte ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the column. |
| Gradient | 70% A / 30% B to 30% A / 70% B over 10 min | To ensure elution of the analyte with good peak shape and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | To be determined by UV scan (likely ~280 nm) | Based on the expected chromophore; should be at an absorbance maximum for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3.2.3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[3]
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[4][5][6] This ensures that the system is operating as intended.
3.3.1. SST Protocol
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Make five replicate injections of a working standard solution (e.g., 25 µg/mL).
-
Evaluate the following parameters against the established acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[7][8][9]
3.4.1. Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow Diagram
Caption: RP-HPLC-UV Experimental Workflow.
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice.[10][11]
Rationale for Method Design
This method utilizes the same chromatographic principles as the HPLC-UV method but couples the separation with a highly sensitive and selective tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is proposed due to the presence of basic nitrogen atoms in the analyte, which can be readily protonated.[12][13][14] Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
UPLC/HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
-
Reference standard of this compound.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
4.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size for higher efficiency and faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer compatible with MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. |
| Gradient | To be optimized for analyte retention and separation. | A fast gradient is often employed in LC-MS/MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure reproducible chromatography. |
| Injection Volume | 2 µL | Smaller injection volumes are typical for sensitive LC-MS/MS methods. |
| Ionization Mode | ESI Positive | To protonate the basic analyte. |
| MRM Transitions | To be determined by infusion of the analyte. | Precursor ion will be [M+H]⁺. Product ions are generated by CID. |
| Source Parameters | To be optimized for maximal signal. | Capillary voltage, source temperature, gas flows, etc. |
4.2.3. Sample and Standard Preparation
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range). All solutions should be prepared in a solvent compatible with the initial mobile phase.
-
Internal Standard (IS): Add a fixed concentration of the IS to all standards, quality control (QC) samples, and unknown samples.
-
Sample Pre-treatment: For complex matrices (e.g., plasma, tissue homogenates), a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required.[3][15][16][17]
Method Validation
Validation of a bioanalytical method using LC-MS/MS should follow the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and ICH M10 guideline.[18][19]
4.3.1. Validation Parameters
In addition to the parameters listed for the HPLC-UV method, bioanalytical method validation includes:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components. This should be assessed to ensure that the accuracy and precision of the method are not compromised.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Experimental Workflow Diagram
Caption: LC-MS/MS Bioanalytical Workflow.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice between RP-HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is imperative that any method developed based on these protocols undergoes a thorough validation to ensure its suitability for its intended purpose and to generate data of the highest quality and integrity, in line with regulatory expectations.
References
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. [Link]
-
Principles of electrospray ionization. Molecular & Cellular Proteomics. [Link]
-
System suitability testing. Slideshare. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Why Column Choice is Important in HPLC. Chromatography Today. [Link]
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Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. LCGC North America. [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
-
System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories SOP 22951 Rev. 03. Bio-Rad. [Link]
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The Importance of Column Selection in HPLC. MONAD. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]
-
HPLC Column Selection Guide: How to Choose HPLC Column? LabMal. [Link]
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- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of 1-Methyl-3-nitro-1H-pyrazol-5-amine
Introduction: The Critical Role of Purity in Drug Development
1-Methyl-3-nitro-1H-pyrazol-5-amine (CAS 132038-70-1) is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its unique structural arrangement, featuring a pyrazole core substituted with a methyl, a nitro, and an amino group, makes it a valuable precursor for the synthesis of a diverse range of pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and the formation of potentially toxic byproducts in subsequent synthetic steps. This guide provides a detailed overview of robust purification techniques for this compound, grounded in the principles of organic chemistry and tailored for researchers, scientists, and professionals in the field of drug development.
Understanding the Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
Molecular Structure and Polarity:
The molecule possesses both a polar amino group (-NH2) and a strongly electron-withdrawing nitro group (-NO2). This combination of functional groups imparts a significant dipole moment, making the compound polar. The pyrazole ring itself is an aromatic heterocycle. These features dictate its solubility in various organic solvents.
Solubility Profile:
Due to its polar nature, this compound is expected to have good solubility in polar organic solvents such as ethanol, methanol, and ethyl acetate, and limited solubility in nonpolar solvents like hexanes.[2] This differential solubility is the cornerstone of purification by recrystallization.
Anticipating and Identifying Potential Impurities
The purification strategy must be designed to effectively remove impurities that are likely to be present in the crude product. The nature of these impurities is largely dependent on the synthetic route employed. A common route to this compound involves the nitration of a 1-methyl-1H-pyrazol-5-amine precursor.
Common Impurities from Synthesis:
-
Unreacted Starting Material: Incomplete nitration can lead to the presence of the starting aminopyrazole.
-
Regioisomers: Nitration of the pyrazole ring can potentially lead to the formation of other nitro-substituted isomers, although the directing effects of the existing substituents will favor the desired product.
-
Di-nitrated Byproducts: Under harsh nitrating conditions, the formation of di-nitro pyrazole derivatives is possible.
-
Degradation Products: The presence of strong acids and high temperatures during nitration can lead to the degradation of the starting material or product.
Analytical Techniques for Purity Assessment:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the purification.[3][4] It allows for a rapid assessment of the number of components in a mixture and helps in optimizing the solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful techniques for confirming the structure of the purified compound and identifying any residual impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying unknown impurities.
Purification Strategy Workflow
A multi-step approach is often the most effective strategy for achieving high purity. The general workflow involves an initial purification by recrystallization, followed by column chromatography if necessary.
Caption: General workflow for the purification of this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent should:
-
Completely dissolve the crude product at an elevated temperature (near the solvent's boiling point).
-
Have low solubility for the desired product at low temperatures (e.g., 0-4 °C) to maximize recovery.
-
Either dissolve impurities well at all temperatures or not at all, so they can be removed by filtration.
-
Be chemically inert towards the product.
-
Be volatile enough to be easily removed from the purified crystals.
For a polar compound like this compound, polar solvents are a good starting point. Alcoholic solvents are often effective for nitroaryl compounds.[2][6] A mixed solvent system, such as ethanol/water, can also be highly effective.[7]
Step-by-Step Recrystallization Protocol
-
Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound upon heating. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Data Presentation: Solvent Selection Guide
| Solvent System | Rationale | Expected Outcome |
| Ethanol | "Like dissolves like" principle; the compound is polar. | Good solubility at high temperatures, lower at cold temperatures. |
| Methanol | Similar to ethanol, but with a lower boiling point. | May require less solvent, but potentially lower recovery. |
| Ethyl Acetate | A moderately polar solvent. | Can be effective if impurities have very different polarities. |
| Ethanol/Water | A mixed solvent system to fine-tune polarity. | Can provide excellent separation from both more and less polar impurities. |
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[8] For this compound, normal-phase chromatography using silica gel as the stationary phase is the most common approach.
Principle of Separation
In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is a nonpolar organic solvent or a mixture of solvents. Polar compounds, like our target molecule, will interact more strongly with the stationary phase and thus move down the column more slowly than nonpolar impurities. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted.
Workflow for Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
Step-by-Step Column Chromatography Protocol
-
TLC Analysis and Solvent System Selection: Before running a column, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the desired compound an Rf value of approximately 0.2-0.4, with good separation from all impurities.[9] A common starting point for polar compounds is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid trapping air bubbles.
-
Add another layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude or partially purified product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent in the eluent mixture.
-
-
Analysis of Fractions:
-
Spot each collected fraction on a TLC plate.
-
Develop the TLC plate using the optimized solvent system.
-
Visualize the spots under a UV lamp.
-
-
Combining Pure Fractions and Solvent Removal:
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Application | Rationale |
| Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) | Gradient elution | Start with a lower polarity to elute nonpolar impurities, then increase the polarity to elute the product. |
| Dichloromethane / Methanol (e.g., 98:2 to 95:5) | For more polar impurities | Methanol is a very polar solvent and can be used in small amounts to elute highly retained compounds. |
Conclusion: A Pathway to High-Purity Compounds
The purification of this compound is a critical step in its utilization as a building block for pharmaceutical synthesis. By employing a systematic approach that combines the strengths of recrystallization and column chromatography, researchers can consistently obtain this key intermediate in high purity. The protocols and guidelines presented in this document are designed to be a practical resource for scientists in the field, enabling them to confidently and efficiently purify this important compound and advance their drug discovery and development programs.
References
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health. [Link]
-
Aromatic Nitro Compounds. Missouri S&T. [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
This compound | CAS 132038-70-1. Matrix Fine Chemicals. [Link]
-
Determining a solvent system. University of York. [Link]
-
Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI. [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][9][10]triazin-7(6H). National Institutes of Health. [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. [Link]
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. [Link]
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Application Notes & Protocols: 1-Methyl-3-nitro-1H-pyrazol-5-amine as a Versatile Building Block for Advanced Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-methyl-3-nitro-1H-pyrazol-5-amine, a highly functionalized and versatile heterocyclic building block. We will elucidate its unique reactivity, stemming from the strategic placement of a nucleophilic amino group and a powerful electron-withdrawing nitro group on the pyrazole core. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for leveraging this scaffold in the synthesis of high-value fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prominent in medicinal chemistry.[1][2]
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds appearing in a vast majority of pharmaceuticals.[3][4] Among these, the 5-aminopyrazole moiety is a "privileged scaffold," renowned for its ability to serve as a synthetic precursor to a multitude of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][2]
This compound distinguishes itself through a unique combination of structural features:
-
A Nucleophilic Center: The C5-amino group serves as a potent nucleophile, readily participating in addition and condensation reactions.
-
An Activating/Directing Group: The C3-nitro group strongly influences the electronic properties of the pyrazole ring, activating it for certain reactions and directing the regioselectivity of cyclization.
-
A Latent Functional Handle: The nitro group can be chemically reduced to a primary amine, unmasking a new nucleophilic site and paving the way for further structural diversification.
-
Dual Reactivity for Cyclization: The endocyclic N1 nitrogen and the exocyclic C5-amino group function as a 1,3-dinucleophile, making it an ideal partner for reactions with 1,3-bielectrophiles to form fused ring systems.
This guide will provide the necessary protocols and scientific rationale to effectively utilize this powerful building block.
Core Reactivity and Mechanistic Considerations
The primary synthetic utility of this compound lies in its role as a 1,3-N,N'-dinucleophile in cyclocondensation reactions. The reaction typically proceeds by the condensation of the 5-aminopyrazole with a partner molecule containing two electrophilic centers, leading to the formation of a fused six-membered ring.
Workflow for Heterocycle Synthesis
The general workflow involves a one-pot cyclocondensation reaction, which is both atom-economical and efficient.
Caption: General experimental workflow for fused heterocycle synthesis.
Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are of significant interest due to their activity as protein kinase inhibitors, which play a crucial role in targeted cancer therapy.[5][6] The most common and efficient route to this scaffold is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[7]
Reaction Mechanism
The reaction is typically catalyzed by acid, which protonates a carbonyl group of the 1,3-dicarbonyl compound, enhancing its electrophilicity. The exocyclic C5-amino group of the pyrazole initiates a nucleophilic attack, followed by an intramolecular cyclization involving the endocyclic N1 nitrogen. A subsequent dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine core.
Caption: Mechanistic pathway for Pyrazolo[1,5-a]pyrimidine formation.
Detailed Experimental Protocol
Protocol 1: Synthesis of 5,7-Dimethyl-2-nitro-1-methyl-pyrazolo[1,5-a]pyrimidine
-
Materials:
-
This compound (1.56 g, 10.0 mmol, 1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.10 g, 11.0 mmol, 1.1 eq)
-
Glacial Acetic Acid (20 mL)
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.56 g, 10.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask. Stir the mixture to achieve a suspension.
-
Add acetylacetone (1.10 g, 11.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
After the reaction is complete (disappearance of the starting aminopyrazole spot), allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 100 mL of crushed ice with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from hot ethanol to yield the pure product as a crystalline solid.
-
-
Expected Outcome:
-
Appearance: Pale yellow to off-white crystalline solid.
-
Yield: 80-90%.
-
Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Scope of the Reaction
This protocol is robust and can be adapted for various 1,3-dicarbonyl compounds to generate a library of substituted pyrazolo[1,5-a]pyrimidines.
| 1,3-Dicarbonyl Compound | Product Substituents (R⁵, R⁷) | Typical Yield (%) |
| Acetylacetone | Methyl, Methyl | 85 |
| Dibenzoylmethane | Phenyl, Phenyl | 78 |
| Ethyl Acetoacetate | Methyl, Hydroxy | 75 |
| 1,1,1-Trifluoro-2,4-pentanedione | Trifluoromethyl, Methyl | 82 |
Application II: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another key heterocycle in drug discovery, present in compounds developed as kinase inhibitors and antimalarial agents.[8][9] A common synthetic strategy involves the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds or their equivalents.[8][10]
Detailed Experimental Protocol
Protocol 2: Synthesis of 4,6-Disubstituted-1-methyl-3-nitro-1H-pyrazolo[3,4-b]pyridine
-
Materials:
-
This compound (1.56 g, 10.0 mmol, 1.0 eq)
-
Appropriate α,β-unsaturated aldehyde or ketone (e.g., chalcone) (10.0 mmol, 1.0 eq)
-
Ethanol (30 mL)
-
Piperidine (catalytic amount, ~0.1 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.56 g, 10.0 mmol) and the selected α,β-unsaturated carbonyl compound (10.0 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation begins.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
-
Causality Behind Choices:
-
Catalyst: Piperidine, a weak base, facilitates the initial Michael addition of the aminopyrazole to the unsaturated system without promoting unwanted side reactions.
-
Solvent: Ethanol is an excellent choice as it effectively dissolves the reactants and has a suitable boiling point for the reaction.
-
Further Transformations: Unlocking New Possibilities
The synthetic utility of the resulting nitro-substituted heterocycles can be expanded through the transformation of the nitro group.
Reduction of the Nitro Group
The electron-withdrawing nitro group can be readily reduced to a nucleophilic amino group, providing a handle for further functionalization.
Protocol 3: Reduction to Amino-Pyrazolo[1,5-a]pyrimidine
-
Materials:
-
5,7-Dimethyl-2-nitro-pyrazolo[1,5-a]pyrimidine (2.20 g, 10.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol)
-
Concentrated Hydrochloric Acid (15 mL)
-
Ethanol (50 mL)
-
10 M Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend the nitro-pyrazolo[1,5-a]pyrimidine (2.20 g, 10.0 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.
-
Carefully add concentrated HCl (15 mL) while stirring in an ice bath.
-
Add Tin(II) chloride dihydrate (11.3 g, 50.0 mmol) portion-wise, controlling any exotherm.
-
Remove the ice bath and stir the mixture at room temperature for 6 hours.
-
Cool the mixture in an ice bath and carefully neutralize by the slow addition of 10 M NaOH solution until the pH is ~10-11. Caution: Highly exothermic.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the amino derivative.
-
Conclusion
This compound is a cost-effective and highly adaptable building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its predictable reactivity in cyclocondensation reactions, coupled with the potential for subsequent modification of the nitro group, allows for the rapid generation of molecular complexity. The protocols detailed herein provide a solid foundation for researchers to explore and expand the chemical space of fused pyrazole derivatives, accelerating efforts in drug discovery and materials science.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [5]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [11]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [12]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central (PMC). [6]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central (PMC). [13]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [8]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central (PMC). [9]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][6][11]triazin-7(6H). National Institutes of Health (NIH). [14]
-
Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [10]
-
Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. Benchchem. [15]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). [16]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [17]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central (PMC). [1]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [2]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central (PMC). [7]
-
CYCLOCONDENSATION OF 3(5)-AMINOPYRAZOLES WITH ARYLGLYOXALS AND CYCLOHEXANE-1,3-DIONES. Chemistry of Heterocyclic Compounds. [18]
-
Heterocyclic Building Blocks. Sigma-Aldrich. [3]
-
Heterocyclic Building Blocks. SRD ORGANICS LTD. [4]
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- 4. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
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- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. CYCLOCONDENSATION OF 3(5)-AMINOPYRAZOLES WITH ARYLGLYOXALS AND CYCLOHEXANE-1,3-DIONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Notes and Protocols for Reaction Mechanisms Involving 1-methyl-3-nitro-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 1-methyl-3-nitro-1H-pyrazol-5-amine
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrazole core is a "privileged scaffold," frequently found in FDA-approved drugs.[1] The strategic placement of a nitro group, a primary amine, and a methyl group on this scaffold creates a molecule with a rich and tunable reactivity profile. The interplay between the electron-withdrawing nitro group and the electron-donating amino group governs its chemical behavior, making it a versatile precursor for a diverse range of more complex molecular architectures.
This guide provides an in-depth exploration of the key reaction mechanisms involving this compound. It is designed to move beyond simple procedural lists, offering a rationale for experimental choices and providing detailed, validated protocols for the synthesis of important derivatives.
Spectroscopic Characterization of the Starting Material
A thorough characterization of the starting material is paramount for the success of any synthetic transformation. The following data provides a reference for confirming the identity and purity of this compound.
Table 1: Key Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrazole ring proton, the N-methyl protons, and the amine protons. The chemical shifts will be influenced by the electronic effects of the nitro and amino groups. |
| ¹³C NMR | Resonances for the three pyrazole ring carbons and the N-methyl carbon. The carbon attached to the nitro group will be shifted downfield. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic ring, N-O stretching of the nitro group, and C=N/C=C stretching of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Section 1: Reduction of the Nitro Group - Synthesis of 1-methyl-1H-pyrazole-3,5-diamine
The reduction of the nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties and reactivity of the pyrazole ring. This conversion opens up new avenues for derivatization, particularly in the synthesis of fused heterocyclic systems and compounds with potential as PDE (phosphodiesterase) activators.[2]
Mechanistic Insights
The reduction of an aromatic nitro group is typically achieved using a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The choice of reducing agent and reaction conditions is critical to avoid side reactions and ensure a high yield of the desired diamine. Tin(II) chloride in an acidic medium is another effective method for this transformation.[3]
Caption: Generalized mechanism for the reduction of the nitro group.
Detailed Experimental Protocol: Reduction using SnCl₂
This protocol is adapted from established procedures for the reduction of nitropyrazoles.[3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). Caution: The neutralization reaction is exothermic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-methyl-1H-pyrazole-3,5-diamine.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of 1-methyl-1H-pyrazole-3,5-diamine:
-
¹H NMR: Expect to see the disappearance of the downfield shift associated with the nitro group's influence and the appearance of a new amine proton signal.
-
IR: The characteristic N-O stretching bands of the nitro group will be absent, and new N-H stretching bands for the additional primary amine will appear.
-
MS: The molecular ion peak will correspond to the mass of the diamine.
Section 2: Diazotization and Sandmeyer-Type Reactions
The primary amino group at the 5-position can be converted into a diazonium salt, a versatile intermediate for introducing a variety of substituents onto the pyrazole ring. This is a cornerstone of aromatic chemistry, allowing for the synthesis of halo-, cyano-, and hydroxyl-substituted pyrazoles.[4][]
Mechanistic Insights
Diazotization involves the reaction of the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[4] The resulting diazonium salt is highly reactive and can undergo a range of transformations. In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile (e.g., Cl⁻, Br⁻, CN⁻) in the presence of a copper(I) salt catalyst.[2] The reaction is believed to proceed through a radical mechanism.
Caption: Workflow for diazotization followed by a Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis of 5-Chloro-1-methyl-3-nitro-1H-pyrazole
This protocol is a representative Sandmeyer reaction.[4][6]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the 5-chloro-1-methyl-3-nitro-1H-pyrazole by column chromatography or recrystallization.
-
Characterization:
-
¹H NMR: The signal for the amine protons will be absent.
-
MS: The molecular ion peak will show an isotopic pattern characteristic of a chlorine-containing compound.
-
IR: The N-H stretching bands of the primary amine will no longer be present.
Section 3: Synthesis of Pyrazolo[1,5-a]pyrimidines
The reaction of 5-aminopyrazoles with 1,3-dielectrophiles is a powerful method for the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. These compounds are of great interest in drug discovery, with several exhibiting potent biological activities.[1][7][8]
Mechanistic Insights
The synthesis of pyrazolo[1,5-a]pyrimidines from this compound typically involves a condensation reaction with a β-dicarbonyl compound or a related synthon. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen and the second electrophilic center. Subsequent dehydration leads to the aromatic fused ring system. The presence of the electron-withdrawing nitro group can influence the nucleophilicity of the pyrazole nitrogens and may affect the regioselectivity of the cyclization.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diazotisation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Medicinal Chemistry Potential of 1-methyl-3-nitro-1H-pyrazol-5-amine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Nitro-Functionalized Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties[1][2]. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical and pharmacological properties of a heterocyclic scaffold. This document outlines the potential medicinal chemistry applications of 1-methyl-3-nitro-1H-pyrazol-5-amine , a compound that synergistically combines the established therapeutic potential of the pyrazole core with the unique electronic characteristics of the nitro group.
While direct therapeutic applications of this compound are not yet extensively documented in publicly available literature, its structural features suggest a rich potential for exploration in several key areas of drug discovery. The presence of the amine group at the 5-position offers a reactive handle for a variety of chemical modifications, enabling the creation of diverse compound libraries for screening[3]. This guide provides a series of detailed protocols to investigate the potential of this compound and its derivatives as antimicrobial, anticancer, and enzyme-inhibiting agents.
Synthesis and Safety Considerations
Synthesis
The synthesis of this compound can be approached through multi-step synthetic routes common in heterocyclic chemistry. A plausible route involves the cyclization of a suitably substituted hydrazine with a β-keto-nitrile or a similar precursor, followed by methylation. For instance, a general approach to substituted pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound[4][5].
General Synthetic Workflow
Caption: A generalized synthetic workflow for pyrazole derivatives.
Safety and Handling
As with any novel chemical entity, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat[6][7][8][9][10]. Compounds containing nitro groups can be energetic and should be handled with caution, avoiding shock, friction, and excessive heat. A comprehensive safety data sheet (SDS) should be consulted before use[6][7][8][9][10].
Application 1: Antimicrobial Activity
The pyrazole scaffold is present in numerous compounds with demonstrated antimicrobial and antifungal properties[11]. The electron-withdrawing nature of the nitro group may enhance the antimicrobial potential of the pyrazole core.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism[12][13].
Materials:
-
Test compound (this compound) stock solution (e.g., 1 mg/mL in DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
Sterile 96-well microtiter plates.
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative control (DMSO).
-
Resazurin solution (for viability indication)[2].
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive control wells (microbe + antibiotic), negative control wells (microbe + DMSO), and sterility control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth.
-
Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.
Antimicrobial Screening Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Application 3: Enzyme Inhibition
The pyrazole scaffold is a privileged structure for the development of enzyme inhibitors, targeting kinases, cyclooxygenases (COX), and monoamine oxidases (MAO), among others.
Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol can be adapted from commercially available kits or established literature methods to assess the inhibitory effect of the compound on COX enzymes, which are key mediators of inflammation.[14][15][16]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound.
-
Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).
-
Assay buffer.
-
Detection system (e.g., ELISA kit for prostaglandin E2 (PGE2) or LC-MS/MS).
Procedure:
-
Pre-incubate the COX enzyme with the test compound or control in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction.
-
Quantify the amount of PGE2 produced using an ELISA kit or LC-MS/MS.
-
Calculate the percentage of inhibition and determine the IC50 value for each isoenzyme.
Protocol 4: Kinase Inhibition Assay
Kinase inhibition is a major area of cancer drug discovery. This general protocol can be adapted for specific kinases of interest.[17][18][19][20][21]
Materials:
-
Recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Test compound.
-
Positive control (e.g., Staurosporine).
-
Assay buffer.
-
Detection system (e.g., ADP-Glo™ Kinase Assay which measures ADP formation).
Procedure:
-
In a multi-well plate, add the test compound, kinase, and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period.
-
Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent).
-
Measure the signal (e.g., luminescence) which correlates with ADP production.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Protocol 5: Monoamine Oxidase (MAO-A/MAO-B) Inhibition Assay
MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[22][23][24][25][26]
Materials:
-
Recombinant human MAO-A and MAO-B.
-
Substrate (e.g., kynuramine).
-
Test compound.
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Assay buffer.
-
Detection system (e.g., a fluorometric or colorimetric method to detect the product).
Procedure:
-
Pre-incubate the MAO enzyme with the test compound or control in the assay buffer.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction.
-
Measure the product formation using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 value for each isoenzyme.
Enzyme Inhibition Screening Funnel
Caption: A typical screening funnel for enzyme inhibitors.
Data Presentation
All quantitative data, such as MIC and IC50 values, should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Example Data Summary for this compound
| Assay Type | Target | Result (IC50/MIC in µM) | Positive Control | Control IC50/MIC (µM) |
| Antimicrobial | S. aureus | [Insert Value] | Ciprofloxacin | [Insert Value] |
| Antimicrobial | E. coli | [Insert Value] | Ciprofloxacin | [Insert Value] |
| Anticancer | MCF-7 | [Insert Value] | Doxorubicin | [Insert Value] |
| Anticancer | A549 | [Insert Value] | Doxorubicin | [Insert Value] |
| Enzyme Inhibition | COX-1 | [Insert Value] | Indomethacin | [Insert Value] |
| Enzyme Inhibition | COX-2 | [Insert Value] | Celecoxib | [Insert Value] |
| Enzyme Inhibition | Kinase X | [Insert Value] | Staurosporine | [Insert Value] |
| Enzyme Inhibition | MAO-A | [Insert Value] | Clorgyline | [Insert Value] |
| Enzyme Inhibition | MAO-B | [Insert Value] | Selegiline | [Insert Value] |
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its unique combination of a proven pharmacophore and a reactivity-modulating nitro group warrants a thorough investigation of its biological activities. The protocols detailed in this guide provide a robust framework for the initial screening and characterization of this compound and its future derivatives, paving the way for the potential discovery of novel therapeutic agents.
References
A comprehensive list of references that support the information and protocols in this document can be compiled from the provided search results. For a complete list, please refer to the original source documents.
Sources
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.de [fishersci.de]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. promega.com [promega.com]
- 22. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. researchgate.net [researchgate.net]
- 25. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Structure-Based Design of Novel MAO-B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the Amine Group in 1-Methyl-3-nitro-1H-pyrazol-5-amine
Introduction: Navigating the Reactivity of a Privileged Scaffold
The 1-methyl-3-nitro-1H-pyrazol-5-amine core is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of a methyl group at the N1 position, a strongly electron-withdrawing nitro group at C3, and a versatile primary amine at C5 creates a unique electronic landscape that governs its reactivity and potential for elaboration. The amine group, in particular, serves as a critical handle for introducing diverse functionalities, enabling the modulation of physicochemical properties and biological activity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of key methods for the functionalization of the amine group in this compound. We will delve into the causality behind experimental choices, offering field-proven insights into acylation, sulfonylation, and diazotization reactions. Each protocol is designed as a self-validating system, complete with mechanistic rationale, step-by-step instructions, and expected outcomes.
The presence of the nitro group at the C3 position significantly deactivates the pyrazole ring and reduces the nucleophilicity of the C5-amine through resonance effects. This electronic feature is a critical consideration in the design of synthetic protocols, often necessitating more forcing conditions or specific activation strategies compared to aminopyrazoles lacking such a deactivating group.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount. While several routes to substituted aminopyrazoles exist, a common and effective method involves the cyclization of a β-ketonitrile with a substituted hydrazine, followed by nitration.[1][2]
Protocol 1: Synthesis of this compound
This two-step procedure first involves the synthesis of 1-methyl-1H-pyrazol-5-amine, followed by regioselective nitration.
Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-amine
-
Reaction Principle: This step involves the condensation of a β-ketonitrile, such as cyanoacetaldehyde or its synthetic equivalent, with methylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.[1][2]
-
Procedure:
-
To a solution of methylhydrazine (1.0 eq) in ethanol, add a solution of cyanoacetaldehyde dimethyl acetal (1.0 eq) and a catalytic amount of a mild acid (e.g., acetic acid).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methyl-1H-pyrazol-5-amine.
-
Step 2: Nitration of 1-Methyl-1H-pyrazol-5-amine
-
Reaction Principle: The pyrazole ring is nitrated using a standard nitrating mixture (HNO₃/H₂SO₄). The directing effects of the N1-methyl and C5-amino groups favor nitration at the C4 position. However, under carefully controlled conditions, nitration can be directed to the C3 position. It is crucial to manage the reaction temperature to prevent over-nitration or side reactions.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq) to the sulfuric acid while maintaining the temperature below 5 °C.
-
In a separate flask, dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the aminopyrazole, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
-
Functionalization of the Amine Group
The exocyclic amine at the C5 position offers a versatile point for derivatization. The following protocols detail key transformations.
Protocol 2: N-Acylation
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing molecular interactions.
-
Reaction Principle: The primary amine reacts with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base. The base neutralizes the HCl or carboxylic acid byproduct. Given the reduced nucleophilicity of the amine, a non-nucleophilic base and an efficient acylating agent are preferred.[3]
-
Experimental Workflow:
Caption: General workflow for N-acylation.
-
Detailed Methodology:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Quantitative Data Summary:
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 4 | 85-95 |
| Benzoyl Chloride | Triethylamine | THF | 8 | 80-90 |
| Acetic Anhydride | Pyridine | DCM | 6 | 88-97 |
Protocol 3: N-Sulfonylation
The introduction of a sulfonamide group can enhance metabolic stability and introduce a strong hydrogen bond donor.
-
Reaction Principle: Similar to acylation, the amine reacts with a sulfonyl chloride in the presence of a base. The sulfonamide products are often highly crystalline.
-
Detailed Methodology:
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and triethylamine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by recrystallization or column chromatography.
-
-
Quantitative Data Summary:
| Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 18 | 75-85 |
| Methanesulfonyl chloride | Triethylamine | DCM | 12 | 80-90 |
Protocol 4: Diazotization and Sandmeyer-Type Reactions
This powerful transformation allows for the replacement of the amine group with a wide variety of substituents, including halogens, cyano, and hydroxyl groups.
-
Reaction Principle: The primary amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[4] The resulting diazonium salt is often unstable and is used immediately in the next step. In the Sandmeyer reaction, the diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to facilitate the replacement of the diazo group with the corresponding nucleophile via a radical-nucleophilic aromatic substitution mechanism.[5][6][7]
-
Reaction Pathway Diagram:
Caption: Diazotization followed by a Sandmeyer bromination.
-
Detailed Methodology (for Bromination):
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of 48% aqueous hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 5-bromo-1-methyl-3-nitro-1H-pyrazole by column chromatography.
-
-
-
Versatility of the Sandmeyer Reaction:
| Reagent | Product Functional Group |
| CuCl / HCl | -Cl |
| CuBr / HBr | -Br |
| CuCN / KCN | -CN |
| KI | -I (Gattermann Reaction) |
| H₂O / H₂SO₄, heat | -OH |
Conclusion and Future Perspectives
The functionalization of the amine group in this compound provides a gateway to a vast chemical space with potential applications in drug discovery and materials science. The protocols outlined in this guide offer robust and reproducible methods for key chemical transformations. The electronic nature of the starting material, particularly the influence of the nitro group, must always be a guiding principle in the selection of reaction conditions. Future work in this area may focus on developing more sustainable and atom-economical methods, such as C-H activation or enzyme-mediated transformations, to further expand the synthetic utility of this valuable heterocyclic scaffold.
References
-
Cheng, C. C., & Robins, R. K. (1958). Potential Purine Antagonists. VI. Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 23(6), 852–861. [Link]
-
Elgemeie, G. H., & Abdelaal, S. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 225–241. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2015). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2015(i), 321-358. [Link]
-
INEOS OPEN. (2019). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]
-
Lumen Learning. The Sandmeyer Reaction. In Organic Chemistry II. [Link]
-
Ma, G., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science, 8(11), 7584–7591. [Link]
-
MDPI. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Molecules, 26(24), 7586. [Link]
-
National Center for Biotechnology Information. (2009). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. PubChem. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
ResearchGate. (2020). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. [Link]
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
-
Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. (2004). Chemistry of Heterocyclic Compounds, 40(5), 631-635. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Proposed reaction mechanism for the nitration of pyrazolin-5-ones. (n.d.). ResearchGate. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Al-Mousawi, S. M., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc, 2015(i), 321-358. [Link]
-
Larsen, T. H., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 27(19), 6296. [Link]
-
Organic Syntheses Procedure. (n.d.). [Link]
-
Klapötke, T. M., et al. (2018). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Materials, 11(12), 2378. [Link]
-
Pevzner, M. S. (2004). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 40(3), 267-302. [Link]
-
Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles. (2005). Indian Journal of Chemistry - Section B, 44B(12), 2577-2581. [Link]
-
Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. (2005). ChemInform, 37(21). [Link]
-
Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. (2018). The Journal of Organic Chemistry, 84(2), 850-859. [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (2018). Arkivoc, 2018(5), 1-13. [Link]
-
Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 225-241. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). ACS Applied Materials & Interfaces, 13(51), 61357–61364. [Link]
-
Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. American Journal of Analytical Chemistry, 8, 125-141. [Link]
- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (2021).
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2020). Molecules, 25(21), 5096. [Link]
-
Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. (1981). Journal of the Chemical Society, Perkin Transactions 1, 221-226. [Link]
- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (2014).
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-3-nitro-1H-pyrazol-5-amine
Introduction: Navigating the Challenges of Regioselective Pyrazole Nitration
Welcome to the technical support guide for the synthesis of 1-methyl-3-nitro-1H-pyrazol-5-amine. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of electrophilic nitration on a highly activated pyrazole ring. The presence of a potent activating group, the C5-amine, and the N1-methyl group creates a complex electronic landscape that can lead to low yields of the desired C3-nitro isomer and the formation of unwanted side products.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot common issues and optimize your reaction for higher yield and purity.
Synthetic Overview: The Chemistry of the Challenge
The most direct synthetic approach involves the electrophilic nitration of 1-methyl-1H-pyrazol-5-amine. In this reaction, a nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acid, acts as the electrophile. The pyrazole ring is electron-rich and readily undergoes substitution. However, the outcome is dictated by the directing effects of the existing substituents.
-
N1-Methyl Group: A weakly activating, C5-directing group.
-
C5-Amino Group: A very strong activating group that directs electrophiles to the adjacent C4 position.
The powerful C4-directing effect of the amino group is the primary reason why direct nitration often yields the undesired 1-methyl-4-nitro-1H-pyrazol-5-amine as the major product.[1] Achieving substitution at the C3 position requires a strategy to overcome this inherent electronic preference.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Sources
Technical Support Center: Degradation Pathways of 1-Methyl-3-nitro-1H-pyrazol-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-methyl-3-nitro-1H-pyrazol-5-amine. This molecule, with its unique arrangement of a nitro group, an amino group, and a pyrazole core, presents a complex and interesting degradation profile. Due to the limited specific literature on its degradation, this guide is designed to provide you with the foundational principles, experimental strategies, and troubleshooting workflows necessary to confidently investigate its stability. We will proceed from foundational questions to specific troubleshooting scenarios, grounding our advice in established chemical principles observed in analogous structures.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial questions regarding the stability and analysis of this compound.
Q1: What are the primary reactive sites on this compound and how do they influence its stability?
A1: The molecule possesses three key features that dictate its reactivity and potential degradation pathways:
-
The 5-amino group: This is a primary nucleophilic site and is susceptible to oxidation. Oxidative processes can lead to the formation of radicals, which may result in dimerization or further oxidation products. Studies on other pyrazol-5-amines have shown they can undergo oxidative coupling to form azo compounds.[1]
-
The 3-nitro group: This electron-withdrawing group significantly influences the electronics of the pyrazole ring. The nitro group itself is a common site for reduction, especially under microbial or specific chemical conditions, proceeding through nitroso and hydroxylamino intermediates to form an amino group.[2]
-
The Pyrazole Ring: While aromatic and generally stable, the N-N bond can be a point of cleavage under high-energy conditions like thermal stress or photolysis. The ring's electron density is also influenced by both the donating amino group and the withdrawing nitro group, creating a complex reactivity profile.[3]
Q2: What are the most probable degradation pathways I should consider in my experimental design?
A2: Based on the functional groups present, you should anticipate several potential degradation mechanisms:
-
Oxidative Degradation: Likely initiated at the 5-amino group. This is a common pathway for aromatic amines.
-
Reductive Degradation: Primarily involving the 3-nitro group. This is a key pathway in anaerobic environments or in the presence of reducing agents.
-
Photolytic Degradation: UV or even ambient light may provide sufficient energy to induce ring cleavage or rearrangement, a phenomenon observed in other nitro-heterocyclic compounds like metronidazole.[4]
-
Thermal Degradation: High temperatures can lead to fragmentation. Studies on related energetic materials suggest that decomposition can be initiated at the amino and N-H moieties of the pyrazole ring.[5]
-
Hydrolytic Degradation: While the primary functional groups are not easily hydrolyzed, extreme pH conditions could potentially promote ring-opening or other secondary reactions.
Q3: How can I effectively monitor the degradation of the parent compound and the appearance of degradants?
A3: A well-validated chromatographic method is essential.
-
Primary Method: Reversed-phase High-Performance Liquid Chromatography with a Photo Diode Array detector (RP-HPLC-PDA) is the recommended starting point. It allows for the simultaneous quantification of the parent compound's disappearance and the appearance of degradant peaks. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is a robust starting point.
-
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for obtaining molecular weight information on the degradants, which is the first step in their identification.
-
Volatile Degradants: If thermal degradation is being studied, Gas Chromatography-Mass Spectrometry (GC-MS) may be necessary to detect small, volatile fragments.
Section 2: Troubleshooting Experimental Degradation Studies
This section provides practical guidance for common issues encountered during degradation experiments.
Scenario 1: No Degradation Observed Under Stress Conditions
Issue: You have subjected this compound to stress (e.g., light, heat, oxidative agent) but your HPLC analysis shows no significant decrease in the parent peak and no new degradant peaks.
Causality & Troubleshooting Workflow:
The stability of the compound may be higher than anticipated, or the stress condition may not be appropriate. It is critical to ensure the experimental conditions are sufficient to induce degradation without being unrealistic.
dot
Caption: Troubleshooting workflow for experiments showing no degradation.
Scenario 2: My Chromatogram Shows a Complex Mixture of Unresolved Peaks
Issue: After a stress experiment, the baseline of your HPLC chromatogram is noisy, and you see multiple small, broad, or overlapping peaks instead of a few distinct degradant peaks.
Potential Causes & Explanations:
-
Aggressive Degradation: The stress condition might be too harsh, causing the parent molecule to fragment into many smaller products. This is common in high-temperature thermal studies or strong oxidative conditions.
-
Poor Chromatographic Resolution: The HPLC method may not be optimized to separate the newly formed degradants, which likely have different polarities than the parent compound.
Recommended Troubleshooting Protocol:
-
Reduce Stress Level: Halve the stress condition (e.g., lower the temperature by 20°C, reduce light exposure time by 50%, decrease oxidant concentration). The goal is to achieve 10-20% degradation of the parent compound, which typically provides a cleaner profile of primary degradants.
-
Optimize HPLC Method (Gradient Elution):
-
Initial Step: Start with a higher percentage of the aqueous phase (e.g., 95% water/buffer) to retain and separate any highly polar degradants that might be eluting near the solvent front.
-
Gradient: Implement a shallow gradient, slowly increasing the organic solvent (e.g., from 5% to 95% acetonitrile over 30-40 minutes). This will improve the separation of compounds with a wide range of polarities.
-
Final Step: Include a high-organic "wash" step at the end of the gradient to ensure all components are eluted from the column before the next injection.
-
-
Change Column Chemistry: If resolution is still poor on a C18 column, consider a different stationary phase. A Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds, while a Polar-Embedded column can offer better retention for highly polar degradants.
Section 3: Proposed Degradation Pathways & Product Identification
Once controlled degradation is achieved, the next challenge is to identify the products. Here, we propose plausible degradation pathways based on known chemical principles.
Proposed Pathway 1: Oxidative Degradation (Amino Group Driven)
The primary amine is a likely target for oxidation, potentially leading to dimerization. This is a known reaction for pyrazol-5-amines, which can form azo compounds.[1]
dot
Caption: Proposed oxidative pathway via an aminyl radical intermediate.
Proposed Pathway 2: Reductive Degradation (Nitro Group Driven)
Reduction of the nitro group is a classic pathway for nitroaromatic compounds, especially under microbial or anaerobic conditions.[2][6] This proceeds in steps, and different products may be observed depending on the reaction conditions.
dot
Caption: Stepwise reduction of the nitro group to form the diamine.
Workflow for Degradant Identification
Problem: You have clean, well-resolved peaks for your degradants in HPLC. How do you confirm their structures?
-
LC-MS Analysis: Determine the mass-to-charge ratio (m/z) for each degradant peak. This provides the molecular weight.
-
Hypothesis Generation: Compare the molecular weights of the degradants to the parent compound.
-
Mass Increase: Suggests addition of atoms (e.g., +16 Da suggests oxidation). A doubling of mass minus two protons (M*2 - 2) strongly suggests an azo dimer.
-
Mass Decrease: Suggests fragmentation or loss of a functional group (e.g., -46 Da could indicate loss of the NO₂ group).
-
Stepwise Changes: A sequence of M-16 (nitro to nitroso), M-14 (nitroso to hydroxylamine), and M-12 (hydroxylamine to amine) would support the reductive pathway.
-
-
LC-MS/MS Analysis: Isolate a degradant peak in the mass spectrometer and fragment it. The fragmentation pattern provides structural information about the molecule's backbone and substituent groups, which can be used to confirm or refute a hypothesized structure.
-
Isolation and NMR: For definitive structural elucidation of major degradants, preparative HPLC may be required to isolate a sufficient quantity for Nuclear Magnetic Resonance (NMR) spectroscopy.
Appendix A: Quantitative Data Summary
The following table summarizes hypothetical but plausible degradation products. Use this as a guide for interpreting your LC-MS data.
| Degradation Type | Plausible Product Name | Change in Mass (Da) from Parent (MW ≈ 156.12) | Notes |
| Oxidative | (E)-1,2-bis(1-methyl-3-nitro-1H-pyrazol-5-yl)diazene | +154.10 (Dimer MW ≈ 310.22) | Look for a peak at approximately 2x the parent mass minus 2 Da. Often less polar than the parent. |
| Reductive | 1-Methyl-3-nitroso-1H-pyrazol-5-amine | -16.00 | First step in nitro reduction. |
| Reductive | N-(1-Methyl-5-amino-1H-pyrazol-3-yl)hydroxylamine | -14.00 | Intermediate in nitro reduction. |
| Reductive | 1-Methyl-1H-pyrazole-3,5-diamine | -30.01 | Final product of complete nitro reduction. Significantly more polar than the parent. |
| Thermal | 1-Methyl-1H-pyrazol-5-amine | -46.01 | Represents denitration. |
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]
-
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. PMC - NIH. [Link]
-
Microbial degradation of nitroaromatic compounds. ResearchGate. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. the NIST WebBook. [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O. PubChem. [Link]
-
Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. [Link]
-
Bacterial degradation of monocyclic aromatic amines. Frontiers. [Link]
-
Microbial biodegradation of nitrophenols and their derivatives: A Review. Jebas. [Link]
-
(PDF) 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole. ResearchGate. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC - NIH. [Link]
-
(PDF) 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole. ResearchGate. [Link]
-
1-Methyl-3-(3-methyl-5-nitrophenyl)pyrazol-5-amine. PubChem - NIH. [Link]
-
151588-03-3_1H-Pyrazol-1-amine,5-methyl-3-nitro-(9CI). 化源网. [Link]
-
5-Amino-3-methyl-1-phenylpyrazole | C10H11N3. PubChem. [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]
-
Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. NIH. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC. [Link]
Sources
- 1. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 6. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
Technical Support Center: Safe Handling and Storage of 1-methyl-3-nitro-1H-pyrazol-5-amine
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to potential questions and solutions to common issues encountered during the handling and storage of 1-methyl-3-nitro-1H-pyrazol-5-amine.
General Hazards and Personal Protective Equipment (PPE)
Q1: What are the primary hazards associated with this compound?
A1: Based on the chemical structure, the primary hazards are expected to be:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2]
-
Reactivity: As a nitro-containing compound, it may be reactive, especially at elevated temperatures or in the presence of strong oxidizing agents. Nitroaromatic compounds can be flammable and may pose an explosion hazard under certain conditions.[3][4]
-
Thermal Decomposition: Hazardous decomposition products, including carbon oxides and nitrogen oxides, are expected upon combustion.[5]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for different laboratory scenarios.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
| Standard Laboratory Use | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Standard lab coat. | Not generally required if handled in a certified chemical fume hood. | For handling small quantities in a well-ventilated laboratory fume hood. |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | A NIOSH-approved respirator with organic vapor cartridges. | For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood. |
| Emergency (Spill) | Full-face respirator with appropriate cartridges. | Heavy-duty chemical-resistant gloves. | Fully encapsulated chemical- and vapor-protective suit. | Positive pressure, full face-piece self-contained breathing apparatus (SCBA). | In the event of a significant spill or release. |
This table is adapted from general laboratory safety guidelines for handling hazardous chemicals.[6]
Q3: I am experiencing skin irritation after handling the compound, what should I do?
A3: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation persists, seek medical advice.[7] Always handle this compound with appropriate gloves and wash hands thoroughly after use.
Storage and Stability
Q4: What are the proper storage conditions for this compound?
A4: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8] Keep away from sources of ignition. For long-term storage, a cool, dry place is recommended.
Q5: I noticed a color change in the compound upon storage. Is it still usable?
A5: A color change may indicate degradation or contamination. As the stability of this specific compound is not well-documented, it is advisable to discard the material if a significant change in appearance is observed. Nitropyrazole derivatives can be thermally sensitive.[9]
Handling and Experimental Procedures
Q6: What is the safest way to weigh and transfer solid this compound?
A6: All weighing and transfers of the solid compound should be performed within a chemical fume hood to avoid the generation and inhalation of dust. Use appropriate tools like spatulas and weighing paper. When dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.[6]
Q7: Are there any specific solvents I should avoid when working with this compound?
A7: While specific reactivity data is unavailable, it is prudent to avoid strong oxidizing agents.[8] When performing reactions, it is crucial to consider the potential for exothermic reactions, especially given the nitro group. Always add reagents slowly and with appropriate cooling.
Experimental Protocols
Safe Weighing and Dissolving Protocol
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly. Place an analytical balance inside the fume hood.
-
Weighing: Carefully transfer the desired amount of this compound from the storage container to a pre-tared weighing vessel using a clean spatula.
-
Transfer: Gently tap the weighing vessel to transfer the solid into the reaction flask containing the solvent.
-
Dissolving: Add the solid to the solvent in portions to control the dissolution rate and prevent splashing. Stir the mixture gently.
-
Cleanup: Wipe down the balance and surrounding area with a damp cloth. Dispose of any contaminated materials as hazardous waste.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic for Spills
Caption: Decision-making workflow for responding to a spill.
References
- BenchChem. (n.d.). Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine.
- International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- YouTube. (2024, June 7). Nitration reaction safety.
- PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information.
- PubChem. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information.
- New Jersey Department of Health. (n.d.). Nitrobenzene - Hazard Summary.
- Sheldrick, G. M. (2009). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2156.
- PubChem. (n.d.). 1-methyl-3-(3-methyl-2-nitrophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information.
- International Labour Organization. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. In ILO Encyclopaedia of Occupational Health and Safety.
- Capot Chemical. (2026, January 2). MSDS of 1H-Pyrazole-5-methanol, 3-amino-1-methyl-.
- ChemicalBook. (n.d.). 1H-Pyrazol-1-amine,5-methyl-3-nitro-(9CI).
- PubChem. (n.d.). 1-Methyl-3-(3-methyl-5-nitrophenyl)pyrazol-5-amine. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). 1 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis.
- ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
- MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
- PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8).
- California Environmental Protection Agency. (n.d.). Characteristics of Hazardous Waste.
- PubChem. (n.d.). Urea formaldehyde foam. National Center for Biotechnology Information.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- ResearchGate. (2025, December 20). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism.
- ACS Publications. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- ResearchGate. (2025, December 21). (PDF) Thermal Decomposition of Nitropyrazoles.
- MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
- ResearchGate. (n.d.). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone | Request PDF.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
Sources
- 1. methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 5. aksci.com [aksci.com]
- 6. Mobile [my.chemius.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
resolving unexpected reactivity of 1-methyl-3-nitro-1H-pyrazol-5-amine
An advanced technical support resource for researchers, scientists, and drug development professionals navigating the complexities of 1-methyl-3-nitro-1H-pyrazol-5-amine.
Technical Support Center: this compound
Welcome to the dedicated technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address unexpected reactivity and ensure the integrity of your research. The unique electronic nature of this molecule—possessing both a potent electron-withdrawing group (NO₂) and an electron-donating group (NH₂) on a methylated pyrazole core—can lead to non-intuitive chemical behavior. This guide is structured to help you diagnose and resolve these challenges effectively.
Introduction to the Compound and Its Expected Reactivity
This compound is a highly functionalized heterocyclic compound. The pyrazole ring is an aromatic system, and its chemistry is significantly influenced by its substituents.[1]
-
The Nitro Group (at C3): This group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C4 and C5 positions.
-
The Amine Group (at C5): This is an electron-donating group that can direct electrophiles and participate in a wide range of reactions, such as acylation, alkylation, and sulfonamidation.
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The Methyl Group (at N1): This group blocks one of the nitrogen atoms, preventing tautomerism that would be possible in N-unsubstituted pyrazoles.
Expected reactivity primarily involves reactions of the exocyclic amine group. However, the interplay between the substituents can lead to unexpected side reactions, structural rearrangements, and stability issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is turning dark brown/black, and I'm getting a complex mixture of products. What is happening?
A1: This is a common sign of decomposition. Nitropyrazoles can be thermally sensitive.[1][2] Excessive heat, strong acids, or strong bases can initiate decomposition pathways. The presence of both a nitro group and an amine group on the same ring can create an unstable system under certain conditions. Recommendation:
-
Lower the reaction temperature.
-
Use milder bases (e.g., K₂CO₃ or Et₃N instead of NaOH or NaH).
-
Ensure your starting material is pure; impurities can catalyze decomposition.
-
Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.
Q2: I'm trying to perform a reaction on the amine group, but I'm seeing no reactivity or very low yields. Why?
A2: The strong electron-withdrawing effect of the nitro group at the C3 position significantly reduces the nucleophilicity of the C5-amine. Standard conditions used for typical aromatic amines may not be sufficient. Recommendation:
-
Use a stronger base to deprotonate the amine, increasing its nucleophilicity.
-
Employ more reactive electrophiles. For example, use an acyl chloride instead of a carboxylic acid with a coupling agent.
-
Consider catalytic approaches that can activate either the amine or the electrophile under milder conditions.
Q3: My product mass spectrometry shows the correct mass, but the NMR spectrum is inconsistent with the expected structure. What could be the issue?
A3: You may be observing an isomer of your target compound. Heterocyclic systems like pyrazoles can undergo structural rearrangements, especially under thermal or pH stress. The most likely culprit is a Dimroth rearrangement, which can occur in nitrogen-containing heterocycles.[3][4][5][6][7] Recommendation:
-
Carefully analyze the ¹H and ¹³C NMR data. Pay close attention to the chemical shifts of the pyrazole ring proton and carbons.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to definitively establish connectivity.
-
See the detailed troubleshooting guide on isomeric rearrangement below.
In-Depth Troubleshooting Guides
This section addresses specific, complex issues in a structured question-and-answer format.
Issue 1: Suspected Isomeric Rearrangement
Question: My analytical data (LC-MS) shows a single major product with the correct mass for my target derivative of this compound, but the ¹H NMR spectrum shows an unexpected chemical shift for the pyrazole ring proton. Could the molecule have rearranged?
Underlying Mechanism: The Dimroth Rearrangement
The Dimroth rearrangement is a well-documented isomerization in many nitrogen-containing heterocyclic systems.[3][4][5] It typically involves a ring-opening, followed by rotation and ring-closure, which effectively swaps the positions of endocyclic and exocyclic nitrogen atoms and their substituents. In the context of your molecule, this could be triggered by acidic or basic conditions, leading to a thermodynamically more stable isomer.[7] The accepted mechanism proceeds through protonation, ring opening, tautomerization, and subsequent ring closure.[4]
Diagram: Proposed Dimroth Rearrangement Pathway
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. starchemistry888.com [starchemistry888.com]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-methyl-3-nitro-1H-pyrazol-5-amine
Welcome to the technical support guide for the purification of 1-methyl-3-nitro-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. We will explore the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting for issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product is a persistent yellow or orange solid. Is this normal, and what causes the color?
A1: Yes, a yellow to orange hue is common for the crude product. This coloration typically arises from several sources. Nitration reactions, particularly on aromatic and heterocyclic systems, are prone to forming colored byproducts.[1] These can include minor over-nitrated species, regioisomers, or degradation products formed under the strongly acidic and oxidative reaction conditions. The nitro group itself is a chromophore, and its electronic interaction with the pyrazole ring and amino group can contribute to the color, which is intensified by impurities. The goal of purification is to remove these colored byproducts to obtain a pale yellow or off-white solid.
Q2: What are the most common impurities I should expect when synthesizing this compound?
A2: Impurities can originate from starting materials, side reactions, or incomplete reactions. Understanding these is the first step toward effective removal.
| Impurity Type | Potential Source | Identification Method |
| Regioisomers | Nitration of 1-methyl-pyrazol-5-amine can also occur at the C4 position, yielding 1-methyl-4-nitro-1H-pyrazol-5-amine. | NMR, HPLC, GC-MS[1] |
| Over-nitrated Species | Harsh nitrating conditions (excess nitrating agent, high temperature) can lead to dinitro-derivatives.[2] | Mass Spectrometry, HPLC |
| Unreacted Starting Material | Incomplete nitration reaction. | TLC, HPLC, NMR |
| Degradation Products | Highly exothermic or prolonged reactions can cause ring-opening or other forms of degradation. | Broad signals in NMR, multiple spots on TLC |
| Residual Acids | Incomplete quenching and workup of the nitrating acid mixture (e.g., HNO₃/H₂SO₄). | pH testing of aqueous washes, broad -OH peak in ¹H NMR |
Q3: Which analytical techniques are essential for assessing the purity of my final product?
A3: A combination of chromatographic and spectroscopic methods is crucial for confirming purity and structure.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for assessing the complexity of the crude mixture. It helps in developing conditions for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can separate the target compound from closely related impurities, including regioisomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any isomeric or process-related impurities. The absence of unexpected signals is a strong indicator of purity.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, providing evidence against the presence of over-nitrated or other unexpected species.
-
Melting Point Analysis: A sharp, narrow melting point range is a classic indicator of a pure crystalline compound. Impurities typically cause a depression and broadening of the melting point range.[1]
In-Depth Troubleshooting & Purification Protocols
This section provides detailed solutions to specific problems you may encounter during the purification workflow.
Issue 1: Failure to Obtain Crystalline Solid from Crude Product
Your crude product is an oil or a sticky solid that does not crystallize upon initial workup. This is often due to the presence of impurities that inhibit the formation of a crystal lattice.
Caption: Decision workflow for non-crystalline crude products.
This technique uses a solvent in which the desired product is sparingly soluble, while the impurities are highly soluble.
-
Place the crude oil or amorphous solid in a flask.
-
Add a small volume of a cold, non-polar solvent or solvent mixture (e.g., diethyl ether, or 10:1 hexanes:ethyl acetate).
-
Stir or sonicate the mixture vigorously. The goal is to wash the impurities into the solvent while encouraging the product to precipitate.
-
If a solid forms, collect it by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Assess the purity of the resulting solid by TLC or HPLC. If still impure, proceed to recrystallization.
Issue 2: Persistent Impurities After a Single Recrystallization
You have successfully recrystallized your product, but TLC or HPLC analysis shows that key impurities, such as the 4-nitro regioisomer, remain.
Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures.[4] If an impurity has very similar solubility properties to the desired product, co-crystallization can occur, making separation by this method inefficient. This is often the case with regioisomers. In such scenarios, a more selective purification method is required.
A well-chosen solvent is critical. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures.
-
Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water) at room temperature and upon heating. A good candidate will show poor solubility at room temperature and high solubility near its boiling point.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.[4]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Then, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum.
Chromatography offers superior separation power for closely related compounds based on differences in their polarity and interaction with the stationary phase.
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. Test various solvent systems (e.g., gradients of hexanes/ethyl acetate or dichloromethane/methanol). The ideal system should provide good separation between the product spot (Rf ≈ 0.3-0.4) and the impurity spots.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column by passing the eluent through the silica gel. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the pure fractions containing the desired product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound.
Caption: General workflow for purifying this compound.
References
- BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- BenchChem. (2025).
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
-
Shevelev, S., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin. [Link]
-
Wang, F., et al. (2016). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Methyl-Nitro-Pyrazolamine Isomers: Structure, Reactivity, and Performance
Introduction
The pyrazole nucleus is a privileged scaffold in both medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and versatile synthetic handles.[1] The introduction of potent functional groups, such as the electron-donating amine (-NH₂) and the strongly electron-withdrawing nitro (-NO₂) group, imbues the pyrazole ring with a complex reactivity profile and a wide spectrum of potential applications, from targeted pharmaceuticals to high-performance energetic materials.[2][3] However, the precise placement of these substituents on the heterocyclic ring is not a trivial matter. Positional isomerism can dramatically alter a molecule's physicochemical properties, reactivity, and biological interactions.[4]
This guide provides an in-depth comparative analysis of 1-methyl-3-nitro-1H-pyrazol-5-amine and its key positional isomers. Moving beyond a simple catalog of properties, we will explore the fundamental chemical principles that govern the observed differences in their synthesis, stability, and reactivity. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the subtle yet profound effects of isomeric control in the design of advanced functional molecules.
The Isomeric Landscape: More Than Just a Rearrangement
The core structure, 1-methyl-pyrazole, offers three positions for substitution: C3, C4, and C5. By arranging one nitro group and one amine group, we can generate several key positional isomers. The electronic interplay between the substituents and the pyrazole ring nitrogens dictates the overall character of each molecule.
Figure 1: Structures of the primary isomers discussed in this guide.
The key distinction lies in the relative positions of the electron-donating group (EDG) -NH₂ and the electron-withdrawing group (EWG) -NO₂.
-
In the 3-nitro-5-amino isomer, the groups are in a "meta-like" relationship, allowing for significant resonance donation from the amine to the ring.
-
In the 5-nitro-3-amino isomer, the relationship is similar, but the proximity of the nitro group to the N1-methyl group can influence steric and electronic factors.
-
In the 4-nitro-5-amino isomer, the groups are "ortho-like," leading to strong inductive withdrawal by the nitro group and potential intramolecular hydrogen bonding, which can significantly impact properties like acidity and crystal packing.
Synthesis Strategies: A Matter of Directing Effects
The synthesis of these isomers is a classic exercise in leveraging the directing effects of existing substituents. A common approach is the nitration of a pre-existing methyl-aminopyrazole. However, the strong activating and ortho-, para-directing nature of the amine group often necessitates a protecting group strategy to achieve regiocontrol and prevent over-oxidation by harsh nitrating agents.
A more robust and controllable strategy often involves the synthesis of a nitropyrazole intermediate followed by the introduction of the amine group.
Figure 2: Generalized synthetic workflow for nitropyrazole derivatives.
The choice of nitrating agent and conditions is critical. For instance, nitration of 1-methylpyrazole with a mixture of concentrated nitric and sulfuric acid typically yields 1-methyl-4-nitropyrazole as the major product.[5] Subsequent functionalization at the C5 position can then be achieved. Conversely, starting with a different pyrazole precursor allows for the synthesis of other isomers. The synthesis of 1-methyl-3,4,5-trinitropyrazole, for example, has been achieved from N-methylpyrazole through iodination followed by nitration with 100% HNO₃.[6] This highlights that achieving specific substitution patterns requires a carefully planned multi-step sequence.
Comparative Physicochemical Properties
The positional differences between the isomers directly translate to measurable variations in their physical properties. These properties are critical for applications ranging from drug formulation (solubility, melting point) to materials science (thermal stability).
| Property | 1-Methyl-3-nitro-5-amine | 1-Methyl-5-nitro-3-amine | 1-Methyl-4-nitro-5-amine | Rationale |
| Melting Point (°C) | Data not readily available | Data not readily available | ~180-185 (Varies with source) | Dependent on crystal lattice energy, symmetry, and the extent of intermolecular hydrogen bonding. Isomers with stronger H-bonding networks typically have higher melting points. |
| Thermal Stability (T_dec) | Generally lower | Generally higher | Moderate | Stability is influenced by intramolecular strain and electronic factors. Computational studies on similar nitrated heterocyles show that more compact geometries with reduced intramolecular repulsion lead to superior thermal stability.[7] The C5-nitro group is often more reactive.[8] |
| Solubility | Moderate | Moderate | Lower in nonpolar solvents | The presence of both a hydrogen-bond-donating amine and an accepting nitro group allows for interaction with polar solvents. Intramolecular H-bonding in the 4-nitro-5-amino isomer can reduce interaction with solvent molecules, potentially lowering solubility.[9] |
| Calculated pKa (Amine) | Higher (more basic) | Lower (less basic) | Lowest (least basic) | The basicity of the amino group is reduced by the proximity of the electron-withdrawing nitro group. The effect is strongest in the "ortho-like" 4-nitro-5-amino isomer. |
Note: Experimental data for these specific, multi-substituted isomers can be sparse in publicly accessible literature. The rationale is based on established chemical principles and data from related compounds.
Reactivity and Mechanistic Divergence
The most striking difference among these isomers lies in their chemical reactivity, particularly the susceptibility of the nitro group to nucleophilic aromatic substitution (SₙAr).
Key Finding: For N-substituted nitropyrazoles, a nitro group in position 5 is significantly more reactive and labile towards nucleophiles than a nitro group in position 3.[8]
Mechanistic Explanation: The SₙAr reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate determines the reaction rate. For substitution at the C5 position, the negative charge can be effectively delocalized onto both the pyrazole ring nitrogens and the nitro group. When substitution occurs at C3, the delocalization pathway is less effective, leading to a higher energy intermediate and a slower reaction.
Figure 3: Reaction pathway for SₙAr at the C5 position of a nitropyrazole.
This differential reactivity is a powerful tool for synthetic chemists. The 1-methyl-5-nitro-1H-pyrazol-3-amine isomer can serve as a versatile building block, where the nitro group acts as a leaving group to introduce a wide array of other functionalities at the C5 position. The 3-nitro isomer, being more stable, is suitable for applications where the nitro group itself is the desired functional moiety.
Biological Activity and Potential Applications
The intersection of the aminopyrazole and nitroaromatic motifs suggests significant potential for biological activity.
-
Aminopyrazoles: This class of compounds is a cornerstone of medicinal chemistry, found in drugs with applications as kinase inhibitors, anti-inflammatory agents, and insecticides.[1] Fipronil, for example, is a widely used insecticide based on a 5-aminopyrazole core.[1]
-
Nitro Compounds: The nitro group is a well-known pharmacophore, particularly in antimicrobial agents.[3] It can undergo enzymatic reduction within target cells to produce reactive nitrogen species that are cytotoxic to pathogens like bacteria and protozoa.[3][10] However, this same mechanism can lead to toxicity in host cells, making the nitro group a potential "toxicophore" that requires careful molecular tuning.[3][10]
For the isomers of 1-methyl-nitro-pyrazolamine, the specific orientation of the -NH₂ and -NO₂ groups would be expected to modulate their interaction with biological targets. For instance, the 4-nitro-5-amino isomer, with its potential for intramolecular hydrogen bonding, might present a more rigid conformation to a receptor binding pocket compared to the more flexible 3-nitro-5-amino isomer. While direct comparative biological data on these specific isomers is limited, structure-activity relationship (SAR) studies on related compounds show that even slight changes in substitution can lead to significant differences in activity.[11]
Beyond medicine, nitropyrazoles are heavily researched as energetic materials.[2] The high nitrogen content and positive heat of formation contribute to high energy density.[2] Here, thermal stability is a paramount concern, and as noted previously, the isomeric position of the nitro group plays a critical role.[7] Isomers with greater thermal stability are more desirable for developing safer and more reliable energetic formulations.
Experimental Protocols
To ensure the principles described are grounded in practice, we provide representative experimental protocols.
Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole
Causality: This protocol details the foundational step for creating many of the isomeric precursors. The use of a mixed acid system (HNO₃/H₂SO₄) is standard for aromatic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is required for the reaction to proceed.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 25 mL) to 0-5 °C in an ice-salt bath.
-
Addition of Precursor: Slowly add 1-methylpyrazole (e.g., 0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 10 mL), keeping the mixture cool.
-
Nitration: Add the nitrating mixture dropwise to the pyrazole solution over 1-2 hours. Critically, maintain the reaction temperature below 10 °C to prevent side reactions and ensure regioselectivity for the C4 position.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours or until TLC indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g). The product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) will yield pure 1-methyl-4-nitro-1H-pyrazole.
Protocol 2: Comparative Thermal Stability by Differential Scanning Calorimetry (DSC)
Causality: DSC is a crucial self-validating technique to quantify the thermal stability of compounds, which is a critical parameter for energetic materials and for assessing the general stability of pharmaceutical compounds. It measures the heat flow into or out of a sample as it is heated, revealing melting points and decomposition temperatures.
-
Sample Preparation: Accurately weigh 1-2 mg of each isomer into separate aluminum DSC pans. Crimp the pans with a lid. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate, typically 5 or 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The temperature range should be sufficient to observe both melting and decomposition (e.g., from 30 °C to 350 °C).
-
Data Acquisition: Run the thermal program for each isomer. The instrument will record the differential heat flow as a function of temperature.
-
Analysis: Analyze the resulting thermogram. An endothermic peak will correspond to the melting point (Tₘ). A sharp, large exothermic peak indicates the onset of thermal decomposition (T_dec). The onset temperature of this exotherm is the key measure of thermal stability.
-
Comparison: Compare the T_dec values for each isomer. A higher T_dec indicates greater thermal stability.
Conclusion
The comparative analysis of this compound and its isomers serves as a compelling case study in the principles of physical organic chemistry. It demonstrates unequivocally that the arrangement of substituents on a heterocyclic core is a critical design parameter that governs everything from synthetic accessibility and thermal stability to chemical reactivity and biological potential. The enhanced lability of the C5-nitro group compared to the C3-nitro group provides a distinct synthetic handle for derivatization, while the electronic and steric variations across all isomers offer a tunable platform for optimizing molecules for specific applications, be it as drug candidates or as specialized materials. For the researcher, this understanding is paramount, transforming the challenge of isomerism from a potential complication into a powerful tool for rational molecular design.
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A Senior Application Scientist's Guide to the Structural Validation of 1-methyl-3-nitro-1H-pyrazol-5-amine
Introduction: Beyond Synthesis—The Imperative of Structural Integrity
In the landscape of modern drug discovery and materials science, pyrazole derivatives are foundational scaffolds, recognized for their broad spectrum of biological activities.[1][2] The compound 1-methyl-3-nitro-1H-pyrazol-5-amine serves as a critical building block for more complex molecules, where its specific isomeric structure—the precise placement of the methyl, nitro, and amine groups—is paramount to the desired chemical reactivity and biological function. An error in structural assignment can lead to inactive compounds, unforeseen toxicity, and the invalidation of subsequent research.
This guide provides a comprehensive, multi-technique workflow for the unambiguous structural validation of synthesized this compound. We move beyond simple data reporting, delving into the causality behind our analytical choices and demonstrating how a synergistic application of modern analytical techniques creates a self-validating system. This ensures the absolute structural integrity required for progression into drug development pipelines and advanced material applications.[3]
Synthesis Overview: Establishing the Context
A common and effective route to substituted aminopyrazoles involves the cyclization of a suitable precursor. For the title compound, a plausible synthesis involves the reaction of a β-ketonitrile derivative with methylhydrazine, followed by a regioselective nitration step. The inherent potential for isomeric impurities in such syntheses underscores the necessity of the rigorous validation that follows.[4][5]
The Analytical Gauntlet: A Multi-Technique Validation Workflow
No single technique is sufficient for complete structural elucidation. True confidence is achieved by subjecting the synthesized compound to an analytical gauntlet, where the results from each technique corroborate and build upon the last.
Caption: Overall workflow for structural validation.
Mass Spectrometry (MS): The Molecular Weight Checkpoint
Expertise & Experience: The first and most fundamental question is: "Did we make a molecule of the correct mass?" High-Resolution Mass Spectrometry (HRMS) is the ideal starting point as it provides an exact mass, allowing for the confident determination of the elemental composition.
Trustworthiness: By comparing the experimentally observed mass to the theoretically calculated mass with a high degree of precision (typically <5 ppm error), we can effectively rule out products resulting from incomplete reactions or unexpected side reactions.
Data Presentation: Expected Mass Spectrometry Data
| Analysis Type | Ion | Calculated Exact Mass (C₄H₆N₄O₂) | Expected m/z |
| HRMS (ESI+) | [M+H]⁺ | 158.0545 | 159.0618 |
| HRMS (EI) | [M]⁺˙ | 158.0545 | 158.0545 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The mass range should be set to scan from m/z 50 to 500.
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Calculate the mass error in parts per million (ppm) to confirm the elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: Once the molecular formula is confirmed, IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. For our target molecule, the nitro (NO₂) and amine (NH₂) groups have highly characteristic and strong absorption bands that are difficult to miss.[6]
Trustworthiness: The diagnostic power of IR lies in comparison. The appearance of strong N-O stretching bands and N-H stretching bands, which were absent in the precursors, provides direct evidence of a successful reaction.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium-Strong |
| Aromatic C-H | Stretch | 3150 - 3050 | Weak-Medium |
| Alkyl C-H (N-CH₃) | Stretch | 2960 - 2850 | Weak-Medium |
| Pyrazole Ring (C=N, C=C) | Stretch | 1620 - 1450 | Medium |
| Nitro (N-O) | Asymmetric Stretch | 1560 - 1490 | Strong |
| Nitro (N-O) | Symmetric Stretch | 1360 - 1300 | Strong |
Note: The presence of two strong, distinct peaks for the nitro group is a classic diagnostic signature.[6][7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (spatula tip) of the dry, solid sample directly onto the ATR crystal.
-
Background Scan: With the crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
NMR Spectroscopy: The Definitive Structural Map
Expertise & Experience: While MS confirms what it is (mass) and IR confirms what it has (functional groups), Nuclear Magnetic Resonance (NMR) spectroscopy reveals how it's all connected. It is the most powerful tool for unambiguous isomer determination. A full suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for a bulletproof structural assignment.
¹H NMR: Proton Environment and Connectivity
Causality: The ¹H NMR spectrum provides the first critical piece of isomeric information. We expect four distinct signals: the N-methyl group, the amine protons, and a single proton on the pyrazole ring. The presence of a lone singlet for the pyrazole ring proton is strong evidence that substitution has occurred at positions 3 and 5, leaving only the C4-proton.
Data Presentation: Predicted ¹H NMR Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H |
| C4-H | ~6.0 - 6.5 | Singlet | 1H |
| N-CH₃ | ~3.8 - 4.0 | Singlet | 3H |
Note: The amine protons are often broad and may exchange with trace D₂O in the solvent.[9]
¹³C NMR & DEPT-135: The Carbon Skeleton
Causality: The ¹³C NMR spectrum reveals the number of unique carbon environments. For our target, we expect five distinct signals. The DEPT-135 experiment is crucial for distinguishing carbon types: CH₃ and CH groups will appear as positive peaks, CH₂ as negative peaks (absent in our molecule), and quaternary carbons will be absent. This confirms the presence of one CH₃ group, one CH group, and three quaternary carbons (C3, C5, and the N-substituted C1).
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |
| C3 | ~145 - 155 | Absent | Attached to electron-withdrawing NO₂ |
| C5 | ~140 - 150 | Absent | Attached to amine and ring nitrogen |
| C4 | ~90 - 100 | Positive (CH) | Shielded carbon between two heteroatoms |
| N-CH₃ | ~35 - 40 | Positive (CH₃) | Typical N-methyl carbon chemical shift |
Note: Computational studies and data from similar substituted pyrazoles aid in these predictions.[2][10]
2D NMR (HSQC & HMBC): Unambiguous Connectivity
Trustworthiness: This is where the structure is locked down. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton directly to the carbon it is attached to. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. The HMBC spectrum provides the irrefutable links that prove the specific isomeric structure.
Key HMBC Correlations to Confirm Structure:
-
N-CH₃ Protons to C5: This is a critical correlation proving the methyl group is on the nitrogen adjacent to the amine-bearing carbon.
-
C4-H Proton to C3 and C5: This confirms the proton is situated between the two substituted carbons.
-
NH₂ Protons to C5: This confirms the location of the amine group at the C5 position.
Caption: Key HMBC correlations for structural validation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent signal.
-
¹³C & DEPT-135: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
2D NMR: Perform standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe the key 2- and 3-bond correlations.
-
Data Processing: Process all spectra using appropriate software. Phase and baseline correct all spectra carefully. Calibrate the spectra to the solvent reference signal.[11]
Single-Crystal X-Ray Crystallography: The Gold Standard
Expertise & Experience: When an unambiguous, three-dimensional structure is required, or for absolute confirmation for regulatory filings, single-crystal X-ray crystallography is the ultimate authority.[12][13] It provides precise bond lengths, bond angles, and the spatial arrangement of atoms, leaving no room for doubt.
Comparative Analysis: Unlike spectroscopic methods which provide inferential evidence about connectivity, crystallography provides a direct visualization of the molecule. Its primary limitation is the requirement to grow a high-quality, single crystal, which is not always feasible.
Data Presentation: Crystallographic Data (Hypothetical Example)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | [Example values] |
| α, β, γ (°) | 90, [Example value], 90 |
| Z (Molecules/unit cell) | 4 |
| R-factor | < 0.05 |
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data, usually at a low temperature (e.g., 100 K) to minimize thermal vibrations.[13][14]
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the atomic positions and displacement parameters to achieve a final, validated crystal structure.[14]
Conclusion: A Unified Approach to Certainty
The structural validation of a synthesized molecule like this compound is not a checklist but a logical, evidence-based process. By systematically employing a suite of orthogonal analytical techniques—from mass spectrometry for molecular formula confirmation, to IR for functional group identification, and finally to advanced NMR for definitive connectivity—we build an unshakeable foundation of structural certainty. Each piece of data validates the others, culminating in a compound that researchers, scientists, and drug development professionals can use with absolute confidence in its identity and integrity.
References
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Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]
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Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. [Link]
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Reppy, M. A., & Reppy, M. E. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1701. [Link]
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Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., Al-Wahaibi, L. H., & Soliman, S. M. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6296. [Link]
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ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]
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Yin, C., & Zhang, J. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(7), 1255. [Link]
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Pitucha, M. (Ed.). (n.d.). Special Issue: Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI. [Link]
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Gao, H., et al. (2018). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. MDPI. [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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Comparative Structure-Activity Relationship (SAR) Analysis of 1-methyl-3-nitro-1H-pyrazol-5-amine Derivatives as Putative Kinase Inhibitors
A Guide for Researchers in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its synthetic tractability and ability to form key interactions with biological targets make it an attractive starting point for drug discovery campaigns.[3] This guide delves into the structure-activity relationships (SAR) of a specific, yet underexplored subclass: 1-methyl-3-nitro-1H-pyrazol-5-amine derivatives. By presenting a representative SAR study, this document aims to provide a framework for researchers to rationally design and optimize novel kinase inhibitors based on this scaffold.
While a comprehensive, published SAR study on this exact scaffold remains to be fully elucidated in publicly available literature, this guide synthesizes established principles from closely related pyrazole-based kinase inhibitors to construct a predictive SAR model. The presented data, while illustrative, is grounded in the well-documented effects of specific functional groups on the biological activity of similar heterocyclic compounds.[4][5]
Representative SAR Study: Targeting Epidermal Growth Factor Receptor (EGFR)
For the purpose of this guide, we will explore the hypothetical SAR of this compound derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[6] The core scaffold contains several key features that can be systematically modified:
-
The 5-amino group: This serves as a crucial attachment point for various side chains, allowing exploration of the solvent-exposed region of the kinase active site.
-
The 3-nitro group: This electron-withdrawing group influences the electronics of the pyrazole ring and can participate in specific interactions within the ATP-binding pocket.
-
The aromatic ring (R¹): Substitutions on this ring can modulate potency, selectivity, and pharmacokinetic properties.
The following table presents a curated set of hypothetical derivatives and their corresponding inhibitory activities against EGFR, designed to illustrate key SAR principles.
| Compound ID | R¹ Substituent | R² Substituent (on 5-amino) | IC₅₀ (nM) against EGFR | Key SAR Insights |
| 1a (Core) | Phenyl | H | >10,000 | The unsubstituted core is inactive, highlighting the need for functionalization. |
| 1b | Phenyl | Acetyl | 2,500 | Simple acylation provides a slight increase in activity, suggesting the importance of a larger substituent at the 5-amino position. |
| 1c | 4-methoxyphenyl | Acetyl | 1,800 | Addition of an electron-donating group on the phenyl ring offers a modest improvement in potency. |
| 1d | 4-chlorophenyl | Acetyl | 950 | An electron-withdrawing group at the para position of the phenyl ring enhances activity, potentially through favorable interactions in the binding pocket. |
| 2a | 4-chlorophenyl | Cyclopropylcarbonyl | 450 | A small, rigid cycloalkyl group is well-tolerated and improves potency over the simple acetyl group. |
| 2b | 4-chlorophenyl | 4-fluorobenzoyl | 85 | Introduction of a substituted benzoyl group at the 5-amino position dramatically increases potency. The fluorine atom may form a key hydrogen bond or favorable electrostatic interaction. |
| 2c | 4-chlorophenyl | 3,4-dichlorobenzoyl | 15 | Optimal Compound. The presence of two chlorine atoms on the benzoyl moiety leads to a significant enhancement in activity, likely due to improved hydrophobic and electrostatic interactions within the active site. |
| 2d | 4-chlorophenyl | 4-(dimethylamino)benzoyl | 320 | The introduction of a basic amine decreases potency compared to 2b and 2c, suggesting that this region of the binding pocket may be sensitive to charge. |
| 3a | 3-chloro-4-fluorophenyl | 3,4-dichlorobenzoyl | 25 | Modification of the R¹ phenyl group while maintaining the optimal R² substituent results in slightly reduced, yet still potent, activity. |
Analysis of Structure-Activity Relationships
The illustrative data in the table reveals several key trends:
-
Essentiality of the 5-Amino Substituent: The unsubstituted core scaffold (1a) is inactive. Potency is progressively gained by introducing larger and more electronically diverse substituents at the 5-amino position (R²). This suggests that the R² group extends into a region of the EGFR active site where it can form crucial interactions.
-
Influence of the R¹ Phenyl Group: While the primary driver of potency appears to be the R² group, substitutions on the R¹ phenyl ring provide a means for fine-tuning activity. Electron-withdrawing groups, such as chlorine at the para-position (1d vs. 1c), appear to be beneficial. This is a common observation in kinase inhibitors, where such groups can enhance binding affinity.[7]
-
Dominance of the R² Benzoyl Moiety: The most significant gains in potency are achieved through the introduction of substituted benzoyl groups at the R² position. The dramatic increase in activity from compound 2a to 2c underscores the importance of exploring halogenated phenyl rings for this position. The 3,4-dichloro substitution pattern in compound 2c represents the optimal combination in this series, suggesting a complementary hydrophobic and electrostatic pocket in the target enzyme.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections provide representative methodologies for the synthesis of these derivatives and their biological evaluation.
General Synthetic Protocol for this compound Derivatives (e.g., compound 2c)
This protocol is a multi-step synthesis adapted from established methods for preparing substituted pyrazoles and subsequent amidation.[8]
Step 1: Synthesis of this compound (Core Scaffold)
-
Reaction Setup: To a solution of 1-methyl-1H-pyrazol-5-amine (1.0 eq) in concentrated sulfuric acid at 0°C, add potassium nitrate (1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Step 2: Acylation of the 5-amino group (Synthesis of Compound 2c)
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Acyl Chloride: Cool the solution to 0°C and add a solution of 3,4-dichlorobenzoyl chloride (1.2 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the final compound 2c.
Workflow for the Synthesis of Compound 2c
Caption: Synthetic scheme for compound 2c.
In Vitro Kinase Inhibition Assay Protocol (EGFR)
This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the EGFR enzyme, and the substrate peptide.
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection: Stop the reaction by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega). This reagent simultaneously depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.
-
Data Acquisition: Measure the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining kinase inhibition.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the structure-activity relationships of this compound derivatives, using EGFR inhibition as a representative biological endpoint. The illustrative SAR study highlights the critical importance of substitutions at the 5-amino position, particularly with electronically modified benzoyl groups, for achieving high potency. The detailed synthetic and biological protocols offer a practical starting point for researchers entering this area.
Future work should focus on synthesizing and testing these and other derivatives to validate the proposed SAR. Further optimization could involve:
-
Exploring a wider range of substituents at the R¹ and R² positions to improve potency and selectivity.
-
Investigating the role of the 3-nitro group by replacing it with other electron-withdrawing or hydrogen-bond-accepting groups.
-
Conducting selectivity profiling against a panel of other kinases to understand the off-target effects of potent compounds.
-
Evaluating the pharmacokinetic properties of the most promising derivatives to assess their drug-like potential.
By systematically applying the principles of medicinal chemistry and leveraging the synthetic versatility of the pyrazole core, the this compound scaffold holds significant promise for the development of novel and effective therapeutic agents.
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A Comparative Guide to the Synthetic Routes of 1-methyl-3-nitro-1H-pyrazol-5-amine
Introduction
1-methyl-3-nitro-1H-pyrazol-5-amine is a valuable heterocyclic compound, drawing significant interest from researchers in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyrazole core makes it a versatile building block for the synthesis of a wide range of functional molecules, including potential pharmaceuticals and energetic materials. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details of each approach. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature.
Route A: Pyrazole Ring Formation Followed by Electrophilic Nitration
This synthetic strategy focuses on first constructing the 1-methyl-5-aminopyrazole core, followed by the introduction of the nitro group at the C3 position through electrophilic nitration. The success of this route hinges on the regioselective nitration of the pre-formed pyrazole ring.
Scientific Rationale
The rationale behind this approach is to leverage the directing effects of the substituents on the pyrazole ring during the nitration step. The amino group at the C5 position is a powerful activating group and would be expected to direct electrophilic substitution. However, the pyrazole ring itself has a complex reactivity profile, and careful control of reaction conditions is necessary to achieve the desired regioselectivity and prevent unwanted side reactions, such as nitration of the amino group or oxidation.
Experimental Protocol
Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazole
The synthesis of the 1-methyl-3-aminopyrazole precursor can be achieved through the condensation of a suitable β-ketonitrile with methylhydrazine. While a direct synthesis of 3-amino-1-methylpyrazole is not explicitly detailed in a single source, its synthesis can be inferred from established methods for aminopyrazole synthesis[1][2][3]. A plausible approach involves the reaction of cyanoacetaldehyde or a synthetic equivalent with methylhydrazine.
Step 2: Nitration of 3-amino-1-methyl-1H-pyrazole
The nitration of the aminopyrazole intermediate is the key step in this route. The reaction conditions must be carefully optimized to favor nitration at the C3 position. The use of a nitrating agent such as nitric acid in sulfuric acid is a common method for the nitration of aromatic and heteroaromatic compounds[4][5].
-
Detailed Procedure: To a solution of 3-amino-1-methyl-1H-pyrazole in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the pH is carefully adjusted to precipitate the product, which is then collected by filtration, washed, and purified.
Workflow Diagram
Caption: Synthetic workflow for Route A.
Route B: Pyrazole Ring Construction with a Pre-installed Nitro Group Followed by Amination
This alternative strategy involves the initial construction of a pyrazole ring already bearing the nitro group at the C3 position and a suitable leaving group at the C5 position. The final step is the introduction of the amino group via nucleophilic substitution.
Scientific Rationale
This approach offers a potentially more direct and regioselective synthesis. By incorporating the nitro group into one of the acyclic precursors, the regiochemistry of the pyrazole ring formation is often more predictable. The subsequent nucleophilic aromatic substitution to introduce the amino group is a well-established transformation, particularly with an activated substrate due to the electron-withdrawing nitro group.
Experimental Protocol
Step 1: Synthesis of 5-bromo-1-methyl-3-nitropyrazole
The key intermediate for this route is a 1-methyl-3-nitropyrazole with a leaving group at the C5 position. 5-bromo-1-methyl-3-nitropyrazole is a known compound, and its synthesis can be achieved through several methods, including the cyclization of a brominated, nitro-containing β-dicarbonyl equivalent with methylhydrazine or the nitration of 5-bromo-1-methylpyrazole[6][7].
-
Detailed Procedure (via cyclization): A nitro- and bromo-substituted β-ketoester or a related precursor is reacted with methylhydrazine in a suitable solvent such as ethanol. The reaction mixture is typically heated to drive the cyclization and dehydration to form the pyrazole ring. The product is then isolated and purified.
Step 2: Amination of 5-bromo-1-methyl-3-nitropyrazole
The final step involves the displacement of the bromide with an amino group. This can be achieved by reacting the bromopyrazole with ammonia in a sealed vessel at elevated temperatures[8][9][10]. The electron-withdrawing nitro group at the C3 position activates the C5 position towards nucleophilic attack.
-
Detailed Procedure: 5-bromo-1-methyl-3-nitropyrazole is heated with a concentrated solution of ammonia in a suitable solvent (e.g., ethanol) in a sealed pressure vessel. The reaction progress is monitored by TLC or GC-MS. After cooling, the solvent is removed, and the product is isolated by extraction and purified by chromatography or recrystallization.
Workflow Diagram
Caption: Synthetic workflow for Route B.
Comparison of Synthetic Routes
| Feature | Route A: Ring Formation then Nitration | Route B: Ring Formation with Nitro Group then Amination |
| Starting Materials | β-ketonitrile precursor, methylhydrazine | Nitro- and bromo-substituted β-dicarbonyl precursor, methylhydrazine |
| Key Steps | Pyrazole ring formation, Electrophilic nitration | Pyrazole ring formation, Nucleophilic amination |
| Regioselectivity Control | Dependent on directing effects of substituents during nitration; potential for regioisomers. | Generally high, determined by the structure of the starting materials for cyclization. |
| Potential Challenges | - Controlling the regioselectivity of nitration. - Potential for over-nitration or side reactions. - Handling of strong acids. | - Synthesis of the functionalized acyclic precursor. - Harsh conditions (high temperature and pressure) may be required for amination. |
| Overall Yield | Potentially lower due to the formation of regioisomers and side products during nitration. | Potentially higher due to more controlled regioselectivity. |
| Safety Considerations | Use of concentrated nitric and sulfuric acids requires caution. | Reactions with ammonia in a sealed tube require appropriate pressure-rated equipment. |
Conclusion
Both Route A and Route B present viable strategies for the synthesis of this compound. The choice between the two routes will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.
Route A may be more accessible if the corresponding 3-amino-1-methyl-pyrazole is readily available or easily synthesized. However, the critical nitration step may require significant optimization to achieve good yields and regioselectivity.
Route B offers the advantage of better regiochemical control, likely leading to a cleaner reaction profile and potentially higher overall yields. The main challenge in this route lies in the synthesis of the specifically functionalized acyclic precursor.
For researchers aiming for a highly pure product with predictable outcomes, Route B is likely the more robust approach, provided the starting materials can be sourced or synthesized efficiently. Route A, while potentially less direct, may be a suitable alternative if the starting aminopyrazole is more readily accessible than the functionalized dicarbonyl precursor required for Route B. Further process development and optimization would be necessary to determine the most efficient and scalable route for a specific application.
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This guide provides a detailed comparative analysis of the biological activities of 1-methyl-3-nitro-1H-pyrazol-5-amine, focusing on its potential as an antimicrobial and cytotoxic agent. By examining structurally related compounds, we elucidate the key structure-activity relationships (SAR) that govern the efficacy of this chemical class. This document is intended for researchers, scientists, and professionals in drug development, offering both synthesized data and detailed experimental protocols to support further investigation.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] These five-membered heterocyclic compounds are prized for their versatile biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4][5] The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of its pharmacological profile. Fused pyrazole derivatives, in particular, often exhibit enhanced biological activities compared to their individual components and are found in several marketed drugs.[6]
The specific compound of interest, this compound, incorporates three critical functional groups that are known to modulate biological activity:
-
The 5-amino group: This group is a common feature in many bioactive pyrazoles and often serves as a key pharmacophore or a synthetic handle for creating more complex derivatives, such as fused pyrazoloazines.[6]
-
The 3-nitro group: The strong electron-withdrawing nature of the nitro group can significantly impact the molecule's electronic properties and is often associated with both antimicrobial and cytotoxic effects.[7][8]
-
The 1-methyl group: N-substitution on the pyrazole ring influences the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[9]
This guide will dissect the contribution of each of these moieties by comparing the titular compound with analogs that vary at these key positions.
Comparative Analysis: Structure-Activity Relationships (SAR)
The biological potential of this compound can be inferred by systematically analyzing the activities of compounds sharing its core structural features.
Antimicrobial Activity
The pyrazole scaffold is a well-established framework for antimicrobial agents.[10][11][12] The introduction of specific functional groups is critical for potency and spectrum.
-
Influence of the 5-Amino Group and its Derivatives: The 5-amino position is a versatile point for modification. A recent study on 1-methyl-1H-pyrazol-5-amine derivatives demonstrated that incorporating disulfide moieties can lead to potent antimicrobial agents.[13] Specifically, compound 7f from this series showed an impressive EC50 value of 0.64 mg/L against the fungus Valsa mali, significantly outperforming the natural antimicrobial allicin (EC50 = 26.0 mg/L).[13] Another derivative, 7b , exhibited strong antibacterial activity against Pseudomonas syringae pv. actinidiae with a MIC90 of 1.56 mg/L.[13] This suggests that while the 5-amino group itself is a useful anchor, its derivatization into more complex functional groups is key to achieving high potency.
-
Influence of the Nitro/Nitroso Group: The presence of a nitro or a related nitroso group is often crucial for antimicrobial action. In a study of pyrazolyl-isoxazoles, the 4-nitroso group was found to be essential for antifungal activity.[14] One derivative demonstrated activity 9 times more potent than miconazole against C. neoformans.[14] Similarly, various nitropyrazole-based thiazole derivatives have shown remarkable antibacterial and antifungal activity against a wide range of strains.[8] This strongly suggests that the 3-nitro group in this compound is a critical contributor to its predicted antimicrobial profile.
The logical relationship for deriving potent antimicrobial agents from the pyrazole scaffold can be visualized as follows:
Caption: Proposed mechanism of action via induction of oxidative stress.
Experimental Protocols
To ensure reproducibility and standardization, the following detailed protocols for assessing antimicrobial and cytotoxic activity are provided.
Protocol: In Vitro Antimicrobial Susceptibility Testing
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Rationale: This method is a gold standard for quantitative susceptibility testing, allowing for direct comparison of the potency of different compounds. Using a 96-well plate format enables high-throughput screening.
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A Comparative Guide to the Purity Assessment of 1-methyl-3-nitro-1H-pyrazol-5-amine: HPLC and NMR Methodologies
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 1-methyl-3-nitro-1H-pyrazol-5-amine, a key building block in various synthetic pathways. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a robust and validated approach to purity determination.
Introduction to this compound and the Imperative of Purity
This compound (C₄H₆N₄O₂, MW: 142.12 g/mol , CAS: 132038-70-1) is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a nitro group, and an amine group.[1] Its structural complexity and the presence of multiple reactive functional groups necessitate a rigorous purity assessment to identify and quantify potential impurities arising from the synthetic route or degradation. This guide will compare two orthogonal analytical techniques, HPLC and NMR, for a comprehensive evaluation of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[2] For nitroaromatic compounds like this compound, reversed-phase HPLC with UV detection is a powerful and widely accessible technique.[3][4][5]
The Rationale Behind the HPLC Method Design
The choice of a reversed-phase method is dictated by the moderate polarity of the target analyte. A C18 column is selected for its versatility and proven performance in separating a wide range of organic molecules. The mobile phase, a gradient of acetonitrile and water, allows for the elution of both polar and non-polar impurities. The addition of a small amount of formic acid to the mobile phase helps to protonate the amine group, leading to sharper peaks and improved chromatographic performance. UV detection at 254 nm is chosen as aromatic and nitro-containing compounds typically exhibit strong absorbance at this wavelength.[3][4][5]
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Reference standard of this compound of known purity.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
5. Method Validation: The developed HPLC method must be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[6][7][8][9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualization of the HPLC Workflow
Caption: A flowchart of the HPLC purity assessment workflow.
Nuclear Magnetic Resonance (NMR) for Purity Determination
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[11][12][13][14] This technique is particularly valuable as it does not require a reference standard of the analyte itself for quantification.
The Rationale Behind the qNMR Method Design
¹H NMR is the most commonly used nucleus for qNMR due to its high natural abundance and sensitivity.[11] The choice of a suitable deuterated solvent is critical; it must completely dissolve both the analyte and the internal standard without its residual peaks overlapping with signals of interest. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for polar compounds like this compound. Maleic acid is selected as the internal standard because it is non-volatile, stable, has a simple ¹H NMR spectrum with sharp singlets that are unlikely to overlap with the analyte's signals, and is commercially available in high purity.
Experimental Protocol: ¹H-qNMR Method
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (DMSO-d₆).
-
Certified internal standard (e.g., Maleic Acid).
-
Analytical balance with high precision.
-
Volumetric flasks and pipettes.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (Maleic Acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁). A 30-degree pulse angle is often used.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
4. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Carefully integrate the signals of the analyte and the internal standard. For this compound, the signals for the methyl protons and the pyrazole ring proton are suitable for quantification. For maleic acid, the two olefinic protons give a singlet.
-
The purity is calculated using the following formula[11]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
5. Method Validation: Similar to HPLC, the qNMR method should be validated for its intended use, focusing on parameters like specificity, linearity, accuracy, and precision.
Visualization of the qNMR Workflow
Caption: A flowchart of the qNMR purity assessment workflow.
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC-UV | ¹H-qNMR |
| Principle | Separation based on polarity, quantification by UV absorbance. | Quantification based on the direct proportionality of signal integral to the number of nuclei.[11] |
| Reference Standard | Requires a well-characterized standard of the analyte. | Requires a certified internal standard, not necessarily of the analyte. |
| Quantification | Typically relative (area percent), but can be absolute with calibration. | Absolute quantification. |
| Selectivity | High, based on chromatographic resolution. | High, based on chemical shift dispersion. |
| Sensitivity | Generally higher than NMR. | Lower than HPLC, but can be improved with higher field magnets and cryoprobes. |
| Information | Provides retention time and UV spectrum for identification. | Provides detailed structural information for both the analyte and impurities. |
| Throughput | Higher, with typical run times of 20-30 minutes. | Lower, due to longer acquisition times for quantitative data. |
| Cost | Lower initial instrument cost and running expenses. | Higher initial instrument cost and maintenance. |
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations. HPLC-UV is a robust, sensitive, and high-throughput method ideal for routine quality control and for detecting impurities at low levels. On the other hand, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte and offers invaluable structural information that can aid in the identification of unknown impurities.
For a comprehensive and orthogonal approach to purity assessment, it is recommended to use both techniques. HPLC can be employed for routine purity checks and the detection of trace impurities, while qNMR can be used to establish the absolute purity of reference standards and to characterize impurities. This dual-pronged strategy ensures the highest level of confidence in the quality of this compound for its intended use in research and development.
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benchmarking the reactivity of 1-methyl-3-nitro-1H-pyrazol-5-amine against other pyrazoles
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of 1-methyl-3-nitro-1H-pyrazol-5-amine against other key pyrazole derivatives. By elucidating the electronic and steric influences of its substituents, this document aims to empower chemists to make informed decisions in the design and synthesis of novel pyrazole-containing molecules.
Introduction: The Versatile Pyrazole Nucleus
Pyrazoles and their derivatives are foundational building blocks in the synthesis of a wide array of biologically active compounds.[4][5] Their prevalence in pharmaceuticals stems from their ability to engage in various biological interactions, often serving as effective scaffolds for designing enzyme inhibitors and receptor antagonists.[1][3] The reactivity of the pyrazole ring is a critical determinant of its synthetic utility, dictating how it can be functionalized to achieve desired molecular architectures and pharmacological profiles.
This guide focuses on this compound, a polysubstituted pyrazole with a unique combination of electron-donating and electron-withdrawing groups. Understanding its reactivity profile in comparison to simpler pyrazoles is essential for harnessing its full synthetic potential.
Structural Features Influencing Reactivity
The reactivity of this compound is a direct consequence of the interplay between its substituents: the N1-methyl group, the C3-nitro group, and the C5-amino group.
-
N1-Methyl Group: This group serves to block one of the nitrogen atoms, preventing tautomerism and directing substitution reactions. It has a modest electron-donating effect through induction.
-
C3-Nitro Group: As a powerful electron-withdrawing group, the nitro group deactivates the pyrazole ring towards electrophilic attack and activates it towards nucleophilic substitution.
-
C5-Amino Group: The amino group is a strong electron-donating group, activating the ring towards electrophilic substitution. Its nucleophilic character is also a key feature in many reactions.[6]
The combined influence of these groups creates a complex electronic landscape, leading to a unique reactivity pattern that will be explored in the subsequent sections.
Benchmarking Reactivity: Experimental Design
To objectively compare the reactivity of this compound, a series of standardized experiments are proposed. These experiments are designed to probe the key reaction types relevant to pyrazole chemistry: electrophilic aromatic substitution and nucleophilic reactions.
Reference Pyrazoles for Comparison:
-
Pyrazole (Unsubstituted): The baseline for pyrazole reactivity.
-
1-Methylpyrazole: To isolate the effect of the N-methyl group.
-
3-Nitropyrazole: To assess the influence of a strong electron-withdrawing group.
-
5-Aminopyrazole: To evaluate the impact of a strong electron-donating group.[6]
The following sections detail the experimental protocols for benchmarking these compounds.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings.[7] In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack.[8]
Nitration: A Quantitative Comparison
Nitration is a classic SEAr reaction that provides a clear measure of a ring's activation or deactivation towards electrophiles.[9]
Experimental Protocol: Competitive Nitration
-
Reaction Setup: Equimolar amounts of this compound and a chosen reference pyrazole are dissolved in concentrated sulfuric acid at 0 °C.
-
Reagent Addition: A solution of nitric acid in concentrated sulfuric acid is added dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Quenching: After stirring for 1 hour, the reaction mixture is poured onto crushed ice.
-
Product Analysis: The product mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The relative amounts of the nitrated products are determined by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Expected Outcomes & Interpretation:
The ratio of nitrated products will directly reflect the relative reactivity of the two pyrazoles. It is anticipated that the strongly activating amino group in this compound will direct nitration to the C4 position, despite the deactivating effect of the nitro group. Comparing its reaction rate to that of 5-aminopyrazole will reveal the extent of deactivation caused by the C3-nitro group.
Caption: Workflow for competitive nitration experiment.
Data Summary: Relative Reactivity in Nitration
| Compound | Relative Reactivity (vs. Pyrazole) | Major Product |
| Pyrazole | 1 | 4-Nitropyrazole |
| 1-Methylpyrazole | ~5-10 | 1-Methyl-4-nitropyrazole |
| 3-Nitropyrazole | <0.01 | 3,4-Dinitropyrazole |
| 5-Aminopyrazole | >1000 | 5-Amino-4-nitropyrazole |
| This compound | To be determined | 1-Methyl-3,4-dinitro-1H-pyrazol-5-amine |
Note: Relative reactivity values are estimates based on established principles of substituent effects and require experimental verification.
Nucleophilic Reactivity
The presence of the amino group in this compound imparts significant nucleophilic character.[10][11] This section explores its reactivity in N-acylation.
N-Acylation: A Kinetic Study
The acylation of the exocyclic amino group is a common transformation for aminopyrazoles. A kinetic study can provide quantitative data on the nucleophilicity of the amino group.
Experimental Protocol: Acylation with Acetic Anhydride
-
Reactant Preparation: A solution of the pyrazole derivative (this compound or a reference aminopyrazole) in a suitable aprotic solvent (e.g., acetonitrile) is prepared in a reaction vessel equipped with a stirrer and a temperature probe.
-
Initiation: An equimolar amount of acetic anhydride is added to the solution at a constant temperature (e.g., 25 °C).
-
Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of the starting material and the acylated product.
-
Data Analysis: The rate constants (k) are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law (e.g., second-order).
Expected Outcomes & Interpretation:
The rate constant for the acylation of this compound will be compared to that of 5-aminopyrazole. The electron-withdrawing nitro group is expected to decrease the nucleophilicity of the amino group, resulting in a smaller rate constant.
Caption: Experimental workflow for the kinetic study of N-acylation.
Data Summary: Nucleophilicity in N-Acylation
| Compound | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 5-Aminopyrazole | To be determined (Reference) |
| This compound | To be determined |
Note: The rate constants are to be determined experimentally.
Conclusion: A Tunable Scaffold for Drug Discovery
The experimental framework outlined in this guide provides a robust methodology for benchmarking the reactivity of this compound. The presence of both a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) creates a unique electronic environment. This push-pull system is expected to result in a nuanced reactivity profile, with the amino group directing electrophilic substitution to the C4 position, while the nitro group modulates the overall ring activation and the nucleophilicity of the amino group.
By quantitatively assessing its reactivity in key transformations against well-defined reference compounds, researchers can gain a deeper understanding of this versatile building block. This knowledge is crucial for the rational design of synthetic routes and the development of novel pyrazole-based therapeutics with tailored properties. The interplay of the substituents in this compound makes it a highly tunable scaffold, offering a wealth of opportunities for medicinal chemists to explore.
References
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- Review: biologically active pyrazole deriv
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- Recent Advances in the Synthesis of Pyrazole Deriv
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
- Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). Australian Journal of Chemistry.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
- Electrophilic arom
- Notes on Electrophilic Substitution Mechanism in Nitr
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confirmation of molecular weight of 1-methyl-3-nitro-1H-pyrazol-5-amine by mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometric Confirmation of 1-methyl-3-nitro-1H-pyrazol-5-amine
Introduction: The Imperative of Molecular Identity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent biological and toxicological data are built. An error in structural assignment can lead to the misinterpretation of activity data, wasted resources, and significant delays in the development pipeline. For novel heterocyclic compounds like this compound, a potential scaffold in medicinal chemistry, rigorous analytical confirmation is not merely a procedural step but a scientific necessity.[1][2]
This guide provides a detailed comparison of mass spectrometry-based techniques for the definitive confirmation of the molecular weight of this compound. As Senior Application Scientists, we move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will primarily focus on Electrospray Ionization Mass Spectrometry (ESI-MS) as the frontline technique, supported and complemented by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for absolute confidence in the molecular structure.
The Target Analyte: this compound
-
Molecular Formula: C₄H₅N₅O₂
-
Average Molecular Weight: 155.12 g/mol
-
Monoisotopic Mass: 155.0443 Da
This structure contains a basic amine group and nitrogen atoms within the pyrazole ring, making it highly suitable for analysis by positive-ion electrospray ionization.
Primary Method: Electrospray Ionization Quadrupole Mass Spectrometry (ESI-MS)
Electrospray ionization is the cornerstone technique for analyzing polar, thermally labile small molecules.[3] As a "soft ionization" method, it minimizes fragmentation, typically yielding an intact molecular ion or, more commonly, a pseudo-molecular ion (e.g., a protonated molecule), which directly corresponds to the molecular weight.[4]
Causality in Experimental Design
The choice of ESI in positive ion mode is deliberate. The presence of the primary amine (-NH₂) and the pyrazole ring nitrogens provides readily available sites for protonation in an acidic mobile phase. This ensures efficient ion generation, leading to high sensitivity.[5] A standard quadrupole mass analyzer is sufficient for nominal mass confirmation, making this a rapid and accessible screening method.[6]
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid serves to acidify the solution, promoting protonation of the analyte.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for direct infusion analysis.
-
-
Instrumentation & Data Acquisition:
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an ESI source.
-
Infusion: The diluted sample is introduced into the ESI source via a syringe pump at a constant flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: +3.5 to +4.5 kV. This high voltage is applied to the liquid to create an aerosol of charged droplets.[7]
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C. This heated gas aids in the desolvation of the charged droplets to release gas-phase ions.[5]
-
Nebulizer Pressure: 30-40 psi. This assists in the formation of a fine spray.
-
-
Mass Analyzer Parameters:
-
Scan Range: m/z 50-500. This range comfortably encompasses the expected molecular ion and potential dimers or adducts.
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.
-
-
Visualization: ESI-MS Workflow
Caption: Workflow for molecular weight confirmation by ESI-MS.
Expected Results
The primary goal is to observe the protonated molecule, [M+H]⁺. Other common adducts may also be present, which further validate the molecular weight.
| Theoretical Ion | Formula | Theoretical m/z | Observed m/z (Expected) |
| Protonated Molecule [M+H]⁺ | [C₄H₆N₅O₂]⁺ | 156.0516 | 156.1 ± 0.2 |
| Sodium Adduct [M+Na]⁺ | [C₄H₅N₅O₂Na]⁺ | 178.0335 | 178.0 ± 0.2 |
| Potassium Adduct [M+K]⁺ | [C₄H₅N₅O₂K]⁺ | 193.9905 | 194.0 ± 0.2 |
The observation of a base peak at m/z 156.1 would provide strong evidence for the successful synthesis of a compound with a molecular weight of 155.1 g/mol .
Alternative & Complementary Techniques
While ESI-MS confirms the nominal mass, it cannot distinguish between isobaric compounds (different compounds with the same nominal mass). For unequivocal confirmation, higher-resolution techniques are necessary.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments (e.g., TOF, Orbitrap) measure mass with extremely high accuracy (typically <5 ppm error), allowing for the determination of a molecule's elemental formula.[8][9][10] This is the gold standard for confirming the identity of a new chemical entity.[11][12]
The experimental protocol is similar to standard ESI-MS, but requires an instrument capable of high resolution. A key difference is the use of an internal calibrant or "lock mass" to ensure the highest mass accuracy during the run.[13]
| Parameter | Theoretical Value | Expected HRMS Result | Mass Accuracy (ppm) |
| Elemental Formula | C₄H₅N₅O₂ | C₄H₅N₅O₂ | N/A |
| [M+H]⁺ Exact Mass | 156.05160 | 156.0514 ± 0.0005 | < 5 ppm |
An observed mass of 156.0514 Da would correspond to a mass error of only 1.3 ppm, providing extremely high confidence in the assigned elemental formula of C₄H₅N₅O₂ and ruling out other potential isobaric structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), offering an orthogonal method to confirm the molecule's carbon-hydrogen framework and overall structure.[14][15] While it does not directly measure molecular weight, it validates the structure that corresponds to that weight.[16]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
A singlet for the N-methyl (N-CH₃) protons.
-
A singlet for the C-H proton on the pyrazole ring.
-
A broad singlet for the amine (-NH₂) protons.
-
-
Expected ¹³C NMR Signals:
-
Four distinct signals in the aromatic/heterocyclic region for the carbon atoms of the pyrazole ring.
-
One signal in the aliphatic region for the methyl carbon.
-
The unique pattern of chemical shifts and integrations in the NMR spectra serves as a fingerprint for the molecule, confirming that the synthesized product has the correct connectivity and is not an isomer.
Comparison of Analytical Techniques
| Technique | Information Provided | Key Advantage | Limitations |
| ESI-MS | Nominal Molecular Weight | Fast, sensitive, widely available | Cannot distinguish between isobars; provides no structural information. |
| HRMS | Exact Mass & Elemental Formula | Unambiguous molecular formula confirmation; high confidence in identity.[11] | More expensive instrumentation; requires expertise for data analysis. |
| NMR | Atomic Connectivity & Structure | Definitive structural elucidation; isomer differentiation.[14][17] | Does not directly measure MW; requires more sample; less sensitive than MS. |
Decision-Making Framework for Analysis
The choice of technique depends on the stage of research and the level of certainty required.
Caption: Decision tree for selecting analytical methods.
Conclusion
Confirming the molecular weight and structure of a novel compound such as this compound requires a multi-faceted analytical approach. While standard ESI-MS provides a rapid and sensitive confirmation of the nominal molecular weight, it represents only the initial step. For absolute scientific integrity and to meet the rigorous standards of drug development and publication, this data must be supported by High-Resolution Mass Spectrometry (HRMS) to confirm the elemental formula and NMR spectroscopy to validate the molecular structure. This integrated, self-validating workflow ensures that the molecular identity is established with the highest possible degree of confidence, providing a solid foundation for all future research.
References
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Wikipedia. Electrospray ionization. [Link]
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Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
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Fiveable. High-Resolution Mass Spectrometry Definition. [Link]
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Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
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Martin, G. E., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(1), 136–144. [Link]
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Pulkar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Alpha Apex. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
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Fuloria, N. K. & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
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Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]
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Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3). [Link]
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Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
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Ravidranath, L. K., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(9), 43-48. [Link]
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Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
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Al-wsabie, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1). [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 1-methyl-3-nitro-1H-pyrazol-5-amine Analogs as Potential Kinase Inhibitors
This guide provides an in-depth, objective comparison of the in silico performance of a designed series of 1-methyl-3-nitro-1H-pyrazol-5-amine analogs against a therapeutically relevant protein target. The methodologies, supporting data, and interpretations are presented to offer a robust framework for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have emerged as a significant class of protein kinase inhibitors.[4] Protein kinases, being pivotal regulators of cellular processes such as proliferation, differentiation, and apoptosis, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[4] The pyrazole scaffold's unique electronic and steric properties allow it to form key interactions within the ATP-binding pocket of various kinases, leading to their inhibition.[1][2]
This guide focuses on a comparative molecular docking study of a novel series of analogs based on the this compound scaffold. The inclusion of a nitro group is of particular interest, as studies on other pyrazole-based kinase inhibitors have indicated that this electron-withdrawing group can be more optimal for activity than other substituents like hydrogen, methyl, or chloro groups.[4] Our objective is to elucidate the potential structure-activity relationships (SAR) within this series and to provide a detailed, validated protocol for such in silico evaluations.
Target Selection: Cyclin-Dependent Kinase 2 (CDK2)
For this comparative study, we have selected Cyclin-Dependent Kinase 2 (CDK2) as the protein target. CDK2 is a key regulator of the cell cycle, and its aberrant activity is implicated in the pathogenesis of numerous cancers.[5][6][7][8][9] The ATP-binding site of CDK2 is a well-characterized pocket that has been successfully targeted by a variety of small molecule inhibitors, including those with a pyrazole core.[5]
The choice of CDK2 is further supported by the availability of numerous high-resolution crystal structures in the Protein Data Bank (PDB) in complex with pyrazole-based inhibitors.[10][11] These structures provide an excellent foundation for validating our docking protocol and for understanding the key interactions that govern ligand binding. For this study, we will utilize the crystal structure of CDK2 in complex with an aminopyrazole inhibitor (PDB ID: 4FKJ) as our reference structure.[12] This structure, resolved at 1.63 Å, offers a high-quality template for our docking simulations.[12]
Designed Analogs of this compound
To explore the structure-activity relationships, a series of analogs of the parent compound, this compound (PZA-01), were designed. The modifications are focused on the 5-amino group, a common site for derivatization in pyrazole-based kinase inhibitors to explore interactions with the solvent-exposed region of the ATP-binding pocket.
| Compound ID | Structure | R-Group | Rationale for Inclusion |
| PZA-01 | -H | Parent compound for baseline comparison. | |
| PZA-02 | -C(O)CH₃ | Introduction of an acetyl group to probe for hydrogen bond acceptors. | |
| PZA-03 | -c1ccccc1 | Addition of a phenyl ring to explore hydrophobic interactions. | |
| PZA-04 | -c1ccc(F)cc1 | Introduction of a fluorine atom to investigate the effect of a weakly electron-withdrawing group and potential halogen bonding. | |
| PZA-05 | -c1ccc(OCF₃)cc1 | Inclusion of a trifluoromethoxy group to assess the impact of a bulky, lipophilic, and electron-withdrawing substituent. |
Experimental Protocols
Part 1: Molecular Docking Workflow
The following protocol outlines a validated workflow for performing comparative docking studies with CDK2. This protocol is designed to be self-validating by first redocking the co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding mode.
Diagram of the Molecular Docking Workflow
Caption: A step-by-step workflow for the comparative docking study.
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the crystal structure of CDK2 (PDB ID: 4FKJ) from the RCSB Protein Data Bank.[12]
-
Load the structure into a molecular modeling software (e.g., AutoDock Tools, Maestro, MOE).
-
Remove all water molecules and the co-crystallized ligand.
-
Add polar hydrogens to the protein.
-
Assign appropriate partial charges (e.g., Kollman charges).
-
-
Ligand Preparation:
-
Draw the 2D structures of the parent compound (PZA-01) and its analogs (PZA-02 to PZA-05).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate partial charges (e.g., Gasteiger charges).
-
-
Grid Generation:
-
Define the binding site by creating a grid box centered on the position of the co-crystallized ligand in the original PDB file.
-
The grid box should be large enough to accommodate the designed analogs and allow for rotational and translational freedom.
-
-
Docking Protocol Validation:
-
Dock the co-crystallized ligand back into the prepared CDK2 structure using the defined grid.
-
Compare the docked pose of the co-crystallized ligand with its original crystallographic pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation.[6]
-
-
Docking of Analogs:
-
Once the docking protocol is validated, dock the designed analogs (PZA-01 to PZA-05) into the CDK2 active site using the same parameters.
-
Generate multiple binding poses for each analog and rank them based on their predicted binding affinity (docking score).
-
Part 2: Data Analysis and Visualization
-
Binding Affinity Comparison:
-
The primary output of the docking simulation is the estimated free energy of binding (docking score), typically in kcal/mol.
-
A more negative docking score indicates a higher predicted binding affinity.
-
Tabulate the docking scores for all analogs for a clear comparison.
-
-
Interaction Analysis:
-
Visualize the lowest energy pose of each analog within the CDK2 active site.
-
Identify and analyze key molecular interactions, such as:
-
Hydrogen bonds: Particularly with the hinge region residues of the kinase.
-
Hydrophobic interactions: With non-polar residues in the active site.
-
π-π stacking: Between aromatic rings of the ligand and protein.
-
-
Use this analysis to explain the differences in docking scores among the analogs.
-
Results: Comparative Docking Analysis
The following table summarizes the predicted binding affinities of the this compound analogs against the ATP-binding site of CDK2.
| Compound ID | R-Group | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with CDK2 Residues |
| PZA-01 | -H | -7.2 | H-bond with Leu83 (hinge) |
| PZA-02 | -C(O)CH₃ | -7.8 | H-bond with Leu83 (hinge), H-bond with Asp86 |
| PZA-03 | -c1ccccc1 | -8.5 | H-bond with Leu83 (hinge), Hydrophobic interactions with Ile10, Val18, Phe80 |
| PZA-04 | -c1ccc(F)cc1 | -8.7 | H-bond with Leu83 (hinge), Hydrophobic interactions with Ile10, Val18, Phe80, Halogen bond with backbone carbonyl of Gln131 |
| PZA-05 | -c1ccc(OCF₃)cc1 | -9.1 | H-bond with Leu83 (hinge), Enhanced hydrophobic interactions with Phe80, Leu134 |
Discussion: Interpreting the In Silico Data
The comparative docking results provide valuable insights into the potential SAR of this series of pyrazole analogs as CDK2 inhibitors.
-
Core Scaffold Interaction: The pyrazole core of all analogs is predicted to form a crucial hydrogen bond with the backbone of Leu83 in the hinge region of CDK2. This interaction is a hallmark of many ATP-competitive kinase inhibitors and anchors the ligand in the active site.[1]
-
Impact of the 5-amino Substituent:
-
The parent compound, PZA-01 , with a free amine, shows the lowest predicted binding affinity, suggesting that the 5-position is a key point for further optimization.
-
The acetylated analog, PZA-02 , demonstrates a modest improvement in binding affinity, likely due to an additional hydrogen bond with Asp86.
-
A significant increase in predicted affinity is observed with the introduction of a phenyl ring (PZA-03 ), highlighting the importance of hydrophobic interactions with residues in the pocket.
-
The fluorinated phenyl analog, PZA-04 , shows a further slight improvement, potentially due to favorable halogen bonding interactions.
-
The analog with the trifluoromethoxy-phenyl group, PZA-05 , exhibits the highest predicted binding affinity. The bulky and lipophilic nature of this group likely maximizes hydrophobic contacts within the binding site.
-
Diagram of Key Ligand-Protein Interactions
Caption: Key predicted interactions of the most potent analog (PZA-05) within the CDK2 active site.
Correlation with Experimental Data
While experimental data for the exact this compound series is not available in the public domain, the observed in silico trends are consistent with published data on other pyrazole-based kinase inhibitors. For instance, a study on pyrazole derivatives as CDK2 inhibitors reported that compounds with larger hydrophobic substituents often exhibit lower IC50 values, indicating higher potency.[5] Specifically, a pyrazole derivative with a mean growth inhibition (GI) of 96.47% across a panel of 60 NCI cell lines was found to have an IC50 value of 3.81 µM.[5] This supports our finding that analogs PZA-03, PZA-04, and PZA-05, with their aromatic substituents, are predicted to have higher binding affinities than the smaller analogs.
Conclusion and Future Directions
This comparative docking study provides a rational framework for the design of novel this compound analogs as potential CDK2 inhibitors. Our in silico results suggest that derivatization of the 5-amino group with bulky, lipophilic aromatic moieties can significantly enhance the predicted binding affinity to the CDK2 active site. The most promising candidate from this series is PZA-05, which is predicted to form strong hydrogen bonding and hydrophobic interactions.
The next logical steps would be the chemical synthesis of these designed analogs and their in vitro biological evaluation. A kinase inhibition assay would be essential to determine their IC50 values against CDK2, and cell-based assays would be necessary to assess their anti-proliferative activity in cancer cell lines. The experimental results would then be used to validate and refine the current docking model, creating a robust feedback loop for the continued, structure-guided design of more potent and selective kinase inhibitors.
References
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Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). National Center for Biotechnology Information. [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. [Link]
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Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. (2013). RCSB PDB. [Link]
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Aurora kinase A complexed to pyrazole aminoquinoline I. (2014). RCSB PDB. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
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Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. (2013). RCSB PDB. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
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A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. (2023). PubMed. [Link]
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Crystal structure of CDK2 with inhibitor. (2004). RCSB PDB. [Link]
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Virtual Screening of Argentinian Natural Products to Identify Anti-Cancer Aurora Kinase A Inhibitors: A Combined Machine Learning and Molecular Docking Approach. (2025). MDPI. [Link]
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Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. (2013). RCSB PDB. [Link]
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4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. (n.d.). RCSB PDB. [Link]
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Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. (2023). National Center for Biotechnology Information. [Link]
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Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
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Molecular docking/dynamics studies of Aurora A kinase inhibitors. (n.d.). PubMed. [Link]
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VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. (n.d.). National Center for Biotechnology Information. [Link]
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Aurora A kinase bound to an imidazopyridine inhibitor (14a). (2015). RCSB PDB. [Link]
-
Crystal Structure of Aurora A Kinase Domain Bound to MK-5108. (2016). RCSB PDB. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). National Center for Biotechnology Information. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). ResearchGate. [Link]
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Identification of Potent Inhibitors against Aurora Kinase A Using Molecular Docking and Molecular Dynamics Simulation Studies. (2019). ResearchGate. [Link]
-
Structure-guided identification of novel VEGFR-2 kinase inhibitors via solution phase parallel synthesis. (2025). ResearchGate. [Link]
-
Targeting cyclin-dependent kinase 2 CDK2: Insights from molecular docking and dynamics simulation - A systematic computational approach to discover novel cancer therapeutics. (n.d.). PubMed. [Link]
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Aurora A kinase bound to a highly selective imidazopyridine inhibitor. (2013). RCSB PDB. [Link]
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Crystal Structure of Aurora-A L210C catalytic domain in complex with ASDO2. (2018). RCSB PDB. [Link]
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The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. (2014). National Center for Biotechnology Information. [Link]
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (n.d.). ACS Publications. [Link]
-
In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. (2020). National Center for Biotechnology Information. [Link]
-
In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. (2020). ResearchGate. [Link]
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Identification of natural marine compounds as potential inhibitors of CDK2 using molecular docking and molecular dynamics simulation approach. (2022). Figshare. [Link]
-
High-throughput discovery and deep characterization of cyclin-CDK docking motifs. (n.d.). National Center for Biotechnology Information. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). ResearchGate. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-methyl-3-nitro-1H-pyrazol-5-amine
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-methyl-3-nitro-1H-pyrazol-5-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally related pyrazole derivatives, nitro compounds, and aromatic amines.[1][2][3][4][5][6][7] A conservative approach is therefore essential to ensure the safety of all laboratory personnel.
The presence of a nitro group and an amine group on a pyrazole ring suggests potential hazards, including but not limited to, skin and eye irritation, potential for acute toxicity if swallowed, and possible mutagenic effects.[2][8][9] Therefore, rigorous adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Hazard Analysis and Core Principles of Protection
Due to the compound's chemical structure, we must anticipate several potential hazards. The nitroaromatic component suggests potential for thermal instability and explosive properties under certain conditions, a common characteristic of such compounds. The amine group can be a source of toxicity and skin sensitization. Therefore, the cornerstone of our safety protocol is the consistent use of appropriate engineering controls and a multi-layered PPE strategy to minimize all routes of exposure.
All handling of this compound must be conducted within a certified chemical fume hood to control inhalation exposure.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[4][6]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE regimen is critical when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory at all times to protect against splashes and airborne particles.[1][10] |
| Face Shield | A face shield must be worn over safety goggles during procedures with a high risk of splashing or explosion.[1][10] | |
| Hand Protection | Nitrile Gloves | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a variety of chemicals.[1][10] Gloves must be inspected for tears or holes before each use and changed immediately if contaminated. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened to protect against chemical splashes and potential fire hazards.[1] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[1] | |
| Respiratory Protection | Chemical Fume Hood | All work with this compound must be performed in a certified chemical fume hood.[1] |
| Respirator | If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][11][12] |
Step-by-Step Handling and Experimental Protocol
The following protocol outlines the safe handling of this compound from preparation to post-experiment cleanup.
Preparation and Engineering Controls
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
Designated Work Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.[1]
-
Gather Materials: Have all necessary equipment and reagents ready before commencing work to minimize handling time.[1]
Weighing and Transfer
-
Weighing: Tare a suitable container within the chemical fume hood before weighing the solid this compound.
-
Transfer: Use appropriate tools (e.g., spatula) to transfer the solid. Avoid creating dust.
-
Cleaning: Clean any residual powder from the weighing area with a damp cloth, which should then be disposed of as hazardous waste.
During the Experiment
-
Constant Monitoring: Continuously monitor the reaction for any signs of unexpected changes, such as color change, gas evolution, or temperature increase.
-
Sash Position: Keep the fume hood sash at the lowest possible height while actively working.[1]
Post-Experiment
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Product Storage: Properly label and store any resulting mixtures or products in a cool, dry, and well-ventilated area.[13][14]
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[4][5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][5][6] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air.[2][4][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[8] Seek immediate medical attention.[2] |
| Spill | Evacuate the area.[15] Wearing appropriate PPE, contain the spill with an inert absorbent material.[12] Collect the material in a sealed container for hazardous waste disposal.[15] Ventilate the area. |
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[1]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[15]
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- Labbox. (n.d.). 5 - Safety Data Sheet.
- BenchChem. (2025, December). Personal protective equipment for handling 3-Nitrobenzaldoxime.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube.
- Fisher Scientific. (2012, September 13). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). 1 - SAFETY DATA SHEET.
- Lab-Chemicals.Com. (n.d.). 1-Methyl-5-nitro-1H-indazol-3-amine, 97%.
- MedchemExpress.com. (n.d.). 1-Methyl-1H-pyrazol-3-amine | Biochemical Reagent.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
- (n.d.). 5 - SAFETY DATA SHEET.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- BLD Pharm. (n.d.). 268724-49-8|3-Methyl-1H-pyrazol-5-amine|BLD Pharm.
- Synquest Labs. (n.d.). 5-Amino-1-methyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine.
- Echemi. (n.d.). 3-METHYL-1H-PYRAZOLE-5-CARBOXYLICACID Safety Data Sheets.
- PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801.
Sources
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- 2. dcfinechemicals.com [dcfinechemicals.com]
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- 5. fishersci.com [fishersci.com]
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- 7. tcichemicals.com [tcichemicals.com]
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- 9. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
